molecular formula C8H10N2O2 B022793 N,N-Dimethyl-2-nitroaniline CAS No. 610-17-3

N,N-Dimethyl-2-nitroaniline

Cat. No.: B022793
CAS No.: 610-17-3
M. Wt: 166.18 g/mol
InChI Key: NPZDNLCYFLDJFA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NPZDNLCYFLDJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID9060578
Record name Benzenamine, N,N-dimethyl-2-nitro-
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Molecular Weight

166.18 g/mol
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CAS No.

610-17-3
Record name N,N-Dimethyl-2-nitrobenzenamine
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name N,N-dimethyl-2-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyl-2-nitroaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of N,N-Dimethyl-2-nitroaniline. The information is presented to support research, scientific discovery, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a dimethylamino group and a nitro group attached to a benzene ring at positions 1 and 2, respectively. It is a yellow oily liquid at room temperature.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compoundNIST
Synonyms Benzenamine, N,N-dimethyl-2-nitro-NIST
CAS Number 610-17-3NIST
Molecular Formula C₈H₁₀N₂O₂NIST
Molecular Weight 166.18 g/mol [2]
Physical State Yellow oil[1]
Boiling Point 257.7 ± 23.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Refractive Index 1.592[1]
Melting Point Not Applicable[1]
Solubility Data not readily available
InChI InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3NIST
InChIKey NPZDNLCYFLDJFA-UHFFFAOYSA-NNIST
SMILES CN(C)c1ccccc1--INVALID-LINK--[O-]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a dimethylamino group and a nitro group in the ortho position. This substitution pattern influences the molecule's electronic properties and reactivity.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in public spectral databases. Researchers are advised to acquire this data on a purified sample for unambiguous identification and characterization. For reference, spectral data for the isomeric N,N-Dimethyl-4-nitroaniline are well-documented and can be used for comparative purposes.

Synthesis of this compound

A common synthetic route to N-substituted 2-nitroanilines involves the nucleophilic aromatic substitution of a leaving group on a nitro-substituted benzene ring. A plausible method for the synthesis of this compound is the reaction of 2-nitrochlorobenzene with dimethylamine.

Example Experimental Protocol

The following is a representative protocol that can be adapted for the synthesis of this compound.

Reaction: 2-Nitrochlorobenzene reacts with dimethylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • 2-Nitrochlorobenzene

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Deionized water

  • Ethanol (for recrystallization, if the product is a solid)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-nitrochlorobenzene (1.0 mmol) in dimethylformamide (10 mL).

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Slowly add a solution of dimethylamine (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and maintain this temperature for 8-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • If a solid precipitate forms, collect it by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yield.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound reagents Reagents: - 2-Nitrochlorobenzene - Dimethylamine - K2CO3 - DMF reaction Reaction Setup: Combine reagents in a round-bottom flask. reagents->reaction heating Heating: Heat at 120°C for 8-12 hours. reaction->heating monitoring Monitoring: Track progress with TLC. heating->monitoring workup Work-up: - Cool to room temperature - Pour into ice-water monitoring->workup Reaction Complete extraction Extraction/Filtration: - Extract with organic solvent or filter solid workup->extraction purification Purification: - Column chromatography or distillation extraction->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Potential Applications

Nitroaniline derivatives are important intermediates in the synthesis of a wide range of chemical products. This compound can potentially be used in:

  • Dye and Pigment Manufacturing: As a precursor for azo dyes and other colorants.

  • Organic Synthesis: As a building block for more complex molecules in pharmaceutical and agrochemical research.

  • Materials Science: In the development of materials with specific optical or electronic properties.

Further research is necessary to fully explore the potential applications of this specific isomer.

References

An In-depth Technical Guide to the Physical Characteristics of N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of N,N-Dimethyl-2-nitroaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physical properties, spectral characteristics, and synthetic pathways, offering a foundational resource for its application and further study.

Physicochemical Properties

This compound, with the CAS number 610-17-3, is an aromatic nitro compound.[1][2][3] It presents as a yellow oil or liquid at ambient temperature.[4] Its core structure consists of a benzene ring substituted with a nitro group and a dimethylamino group at positions 2 and 1, respectively.

Below is a summary of its key physical properties in a structured format for clarity and comparative analysis.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2][5]
Physical State Yellow oil/liquid[4]
Boiling Point 257.7 ± 23.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Melting Point Not Applicable[4]
Refractive Index 1.592

Spectral Analysis

Detailed spectral data for this compound is not extensively available in the public domain. However, the characteristic spectral features can be inferred from the analysis of its isomers and related nitroaniline compounds. Aromatic nitro compounds typically exhibit strong infrared absorptions for the nitro group and characteristic signals in NMR spectroscopy for the aromatic and alkyl protons.

Note: The following spectral data is for the closely related isomer, N,N-Dimethyl-4-nitroaniline , and is provided for illustrative purposes to indicate the expected regions of spectral activity.

¹H NMR Spectroscopy (Illustrative)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.09d2HAr-H ortho to NO₂
6.59d2HAr-H ortho to N(CH₃)₂
3.10s6HN(CH₃)₂

Data for N,N-Dimethyl-4-nitroaniline in CDCl₃[6]

¹³C NMR Spectroscopy (Illustrative)
Chemical Shift (ppm)Assignment
155.5C-NO₂
136.0C-N(CH₃)₂
126.0Ar-C ortho to NO₂
112.5Ar-C ortho to N(CH₃)₂
40.5N(CH₃)₂

Data for N,N-Dimethyl-4-nitroaniline

FT-IR Spectroscopy (Illustrative)
Wavenumber (cm⁻¹)Assignment
~3000-3100Aromatic C-H stretch
~2800-3000Aliphatic C-H stretch
~1590-1600Aromatic C=C stretch
~1500-1550Asymmetric NO₂ stretch
~1330-1370Symmetric NO₂ stretch
~1200-1300Aromatic C-N stretch

Typical ranges for aromatic nitro compounds.

UV-Vis Spectroscopy

Aromatic nitro compounds generally exhibit strong absorption in the UV-visible region. For 2-nitroaniline, a related compound, UV-Vis spectra show absorption maxima that are influenced by the solvent and pH.[7] It is expected that this compound will also have significant UV-Vis absorbance.

Synthesis Workflow

The synthesis of this compound can be approached through several synthetic routes. A common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronitrobenzene, with dimethylamine. Alternatively, direct methylation of 2-nitroaniline can be employed.

G cluster_0 Route 1: From 2-Chloronitrobenzene cluster_1 Route 2: From 2-Nitroaniline 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction1 Nucleophilic Aromatic Substitution 2-Chloronitrobenzene->Reaction1 Dimethylamine Dimethylamine Dimethylamine->Reaction1 Product1 This compound Reaction1->Product1 2-Nitroaniline 2-Nitroaniline Reaction2 N-Alkylation 2-Nitroaniline->Reaction2 Methylating Agent Methylating Agent (e.g., Methyl Iodide) Methylating Agent->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical and spectral characteristics of an aromatic nitro compound like this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus under atmospheric pressure. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For high-boiling liquids, vacuum distillation may be employed to prevent decomposition.

Density Measurement

The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

Refractive Index Measurement

A refractometer is used to measure the refractive index. A small drop of the liquid sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature, typically 20°C.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • FT-IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or cyclohexane), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

G Start Synthesized this compound Purification Purification (e.g., Distillation, Chromatography) Start->Purification Physical_Properties Determination of Physical Properties Purification->Physical_Properties Spectral_Analysis Spectroscopic Analysis Purification->Spectral_Analysis Boiling_Point Boiling Point Physical_Properties->Boiling_Point Density Density Physical_Properties->Density Refractive_Index Refractive Index Physical_Properties->Refractive_Index Data_Analysis Data Analysis and Structure Confirmation Boiling_Point->Data_Analysis Density->Data_Analysis Refractive_Index->Data_Analysis NMR NMR ('H, 'C) Spectral_Analysis->NMR FTIR FT-IR Spectral_Analysis->FTIR UVVis UV-Vis Spectral_Analysis->UVVis NMR->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis

Caption: Workflow for the characterization of this compound.

Safety and Handling

Aromatic nitro compounds should be handled with care as they are often toxic and can be absorbed through the skin. It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound or structurally similar compounds.[8][9]

References

In-Depth Technical Guide: N,N-Dimethyl-2-nitroaniline (CAS 610-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-nitroaniline (CAS 610-17-3), a chemical intermediate with applications in synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, safety and handling information, and established experimental protocols for its synthesis and evaluation.

Core Properties and Safety Information

This compound is an organic compound characterized by a dimethylamino group and a nitro group ortho to each other on a benzene ring. Its identity and core properties are summarized below.

Physicochemical Properties

The physical and chemical characteristics of this compound are presented in Table 1. There are some discrepancies in reported values for melting and boiling points across commercial suppliers, which may be due to different measurement conditions (e.g., pressure) or sample purity. The most frequently cited values are provided.

PropertyValueCitation(s)
CAS Number 610-17-3[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [1][3]
Appearance Colorless to yellow liquid/oil[4]
Melting Point -10 °C / -20 °C (Note: Conflicting data of 57-58 °C also reported)[1][2]
Boiling Point 257.7 °C at 760 mmHg (Note: A value of 170 °C is also reported)[1][4]
Density 1.193 - 1.2 g/cm³[1][4]
Solubility Soluble in water and ethanol; insoluble in ether.
Flash Point 109.6 °C[1]
GHS Safety Information

It is crucial to handle this compound with appropriate caution. The Globally Harmonized System (GHS) classification is summarized in Table 2. A full Safety Data Sheet (SDS) should be consulted before handling.

GHS ClassificationInformationCitation(s)
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard)[2]
Signal Word Warning [2]
Hazard Statements H360: May damage fertility or the unborn child.[2]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
P271: Use only outdoors or in a well-ventilated area.[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Spectral Data

Detailed spectral analyses are essential for compound verification. While specific peak data is not provided in the search results, the availability of key spectra has been confirmed.

  • ¹³C NMR: Data is available via SpectraBase.[5]

  • Mass Spectrometry (GC-MS): Data is available via SpectraBase.[5]

  • Infrared Spectroscopy (FTIR): Data is available via SpectraBase.[5]

Researchers should consult these databases for detailed spectral information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative biological assay for evaluating compounds within this chemical class.

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is adapted from a general method for the synthesis of N-substituted 2-nitroaniline derivatives. The reaction involves the nucleophilic aromatic substitution of the chlorine atom in 2-nitrochlorobenzene with dimethylamine.

Materials and Equipment:

  • 2-nitrochlorobenzene

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or a similar polar aprotic solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrochlorobenzene (1.0 eq) and a base such as potassium carbonate (2.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: While stirring the mixture, add dimethylamine (1.2-1.5 eq). If using dimethylamine gas, it can be bubbled through the solution. If using an aqueous solution, the reaction may require adjustment of conditions to favor the organic phase reaction.

  • Reaction Conditions: Heat the mixture to 120 °C and maintain it under reflux for 8-12 hours.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) to check for the consumption of the 2-nitrochlorobenzene starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which should cause the product to precipitate.

  • Isolation: Collect the crude product by vacuum filtration, washing it thoroughly with water to remove inorganic salts and residual solvent.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Reactants 1. Combine 2-nitrochlorobenzene, K₂CO₃, and DMF in flask Add_Amine 2. Add Dimethylamine Reactants->Add_Amine Heat 3. Heat to 120°C (8-12 hours) Add_Amine->Heat Monitor 4. Monitor via TLC Heat->Monitor Workup 5. Cool and pour into ice water Monitor->Workup Filter 6. Filter and wash crude product Workup->Filter Purify 7. Purify via recrystallization or chromatography Filter->Purify Final_Product Pure N,N-Dimethyl- 2-nitroaniline Purify->Final_Product

Fig 1. Synthesis workflow for this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from the initial setup to the final purified product.

References

An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-nitroaniline from N,N-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N,N-Dimethyl-2-nitroaniline, a valuable intermediate in the pharmaceutical and dye industries, presents a unique challenge due to the directing effects of the dimethylamino group. Standard nitration of N,N-dimethylaniline predominantly yields the thermodynamically favored meta and para isomers. This technical guide provides a comprehensive overview of a regioselective synthesis route to favor the formation of the ortho isomer, this compound. The guide details an alternative nitration method, outlines isomer separation techniques, and presents a comparative analysis of the physicochemical and spectroscopic properties of the resulting nitroaniline isomers.

Introduction

The nitration of N,N-dimethylaniline is a classic example of electrophilic aromatic substitution. The dimethylamino group is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of a typical mixed acid (HNO₃/H₂SO₄) nitration, the lone pair of electrons on the nitrogen atom is protonated, forming the N,N-dimethylanilinium ion. This protonated group becomes a deactivating, meta-directing group, leading to a product mixture rich in the meta and para isomers, with only a minor yield of the desired ortho product due to steric hindrance.

To overcome this challenge and achieve a higher yield of this compound, alternative synthetic strategies are necessary. This guide focuses on a promising approach utilizing a milder, ortho-directing nitrating agent, Bismuth Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O].

Synthesis Pathway: Ortho-Selective Nitration

The use of Bismuth Nitrate Pentahydrate in combination with acetic anhydride offers a regioselective method for the ortho-nitration of anilines. This method avoids the harsh acidic conditions that lead to the formation of the meta-directing anilinium ion.

Synthesis_Pathway Dimethylaniline N,N-Dimethylaniline Reagents Bi(NO₃)₃·5H₂O Acetic Anhydride Dichloromethane Intermediate Ortho-Nitration Intermediate Reagents->Intermediate Reflux Product This compound (Major Product) Intermediate->Product Byproducts meta- and para- Nitroaniline Isomers (Minor Products) Intermediate->Byproducts

Figure 1: Proposed reaction pathway for the ortho-selective nitration of N,N-dimethylaniline.

Experimental Protocol: Ortho-Selective Nitration

This protocol is adapted from general procedures for the ortho-nitration of anilines using bismuth nitrate pentahydrate.[1][2]

Materials:

  • N,N-Dimethylaniline

  • Bismuth Nitrate Pentahydrate [Bi(NO₃)₃·5H₂O]

  • Acetic Anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add acetic anhydride (1.2 eq) followed by the portion-wise addition of bismuth nitrate pentahydrate (0.5 eq) over 10-15 minutes with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Separation and Purification of Isomers

The crude product from the nitration reaction will be a mixture of ortho, meta, and para isomers, with the ortho isomer being the major component. Separation of these isomers is crucial to obtain pure this compound. A combination of steam distillation and fractional crystallization or chromatographic techniques can be employed.

Experimental Protocol: Isomer Separation by Steam Distillation

The ortho isomer of nitrated anilines is often more volatile and can be separated from the less volatile para isomer by steam distillation.

Materials:

  • Crude nitration product mixture

  • Steam generation setup or a large round-bottom flask with water

  • Distillation head, condenser, and receiving flask

  • Heating mantle

  • Dichloromethane or diethyl ether for extraction

  • Separatory funnel

Procedure:

  • Set up a steam distillation apparatus. The crude product mixture is placed in the distillation flask with a sufficient amount of water.

  • Pass steam through the mixture or heat the water in the flask to generate steam in situ.

  • The volatile this compound will co-distill with the steam and condense in the receiving flask. The distillate will appear as a cloudy emulsion or as an oily layer.

  • Continue the distillation until the distillate runs clear, indicating that the ortho isomer has been completely removed.

  • Extract the distillate with dichloromethane or diethyl ether.

  • Dry the organic extract over an anhydrous drying agent.

  • Evaporate the solvent to yield the enriched this compound. The non-volatile residue in the distillation flask will contain the meta and para isomers.

Separation_Workflow Crude_Product Crude Product Mixture (ortho, meta, para isomers) Steam_Distillation Steam Distillation Crude_Product->Steam_Distillation Volatile_Fraction Volatile Fraction (Distillate) Steam_Distillation->Volatile_Fraction NonVolatile_Residue Non-Volatile Residue Steam_Distillation->NonVolatile_Residue Extraction Solvent Extraction Volatile_Fraction->Extraction Meta_Para_Isomers meta- and para- Nitroaniline Isomers NonVolatile_Residue->Meta_Para_Isomers Ortho_Isomer This compound (Enriched) Extraction->Ortho_Isomer

Figure 2: Workflow for the separation of this compound by steam distillation.

Further Purification by Fractional Crystallization or Chromatography

Further purification of the enriched ortho isomer can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol-water mixture). Alternatively, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can provide highly pure this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for the ortho, meta, and para isomers of N,N-dimethyl-nitroaniline is presented below for easy comparison and identification.

PropertyThis compound (ortho)N,N-Dimethyl-3-nitroaniline (meta)N,N-Dimethyl-4-nitroaniline (para)
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol
CAS Number 610-17-3619-31-8100-23-2
Appearance Red-orange liquid or low melting solidOrange crystalline solidYellow crystalline needles
Melting Point 27 °C59-61 °C163-165 °C
Boiling Point ~275 °C (decomposes)283-285 °C314 °C (decomposes)
Solubility Soluble in common organic solventsSoluble in common organic solventsSoluble in hot ethanol, acetone; sparingly soluble in water
¹H NMR (CDCl₃, δ ppm) ~7.8 (d), ~7.5 (t), ~7.1 (d), ~6.8 (t), ~2.7 (s, 6H)~7.8 (s), ~7.6 (d), ~7.4 (t), ~7.1 (d), ~3.0 (s, 6H)~8.1 (d), ~6.7 (d), ~3.1 (s, 6H)
¹³C NMR (CDCl₃, δ ppm) ~148, ~136, ~133, ~127, ~120, ~118, ~43~151, ~149, ~130, ~122, ~116, ~110, ~41~153, ~138, ~126, ~111, ~40

Conclusion

The synthesis of this compound from N,N-dimethylaniline requires a strategic approach to overcome the inherent directing effects of the dimethylamino group in a strong acid medium. The use of Bismuth Nitrate Pentahydrate as a nitrating agent provides a promising ortho-selective route. Subsequent purification of the isomeric mixture, primarily through steam distillation, allows for the isolation of the desired product. The distinct physical and spectroscopic properties of the ortho, meta, and para isomers facilitate their identification and characterization. This guide provides researchers and professionals in drug development and chemical synthesis with a foundational understanding and practical protocols for the targeted synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-nitroaniline: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-nitroaniline, with a core focus on the underlying chemical mechanisms. It explores the challenges of regioselectivity in the direct nitration of N,N-dimethylaniline and presents a more viable synthetic alternative. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development efforts.

The Mechanism of Aromatic Nitration

The synthesis of nitroaromatic compounds is predominantly achieved through electrophilic aromatic substitution (EAS). The key electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The general mechanism proceeds in two main steps:

  • Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.

  • Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion. This re-establishes the aromatic π-system and yields the nitroaromatic product.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Arenium Ion Formation (Rate-Determining) cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Benzene Aromatic Ring (N,N-Dimethylaniline) Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + NO₂⁺ Arenium2 Arenium Ion Product Nitroaromatic Product (N,N-Dimethylnitroaniline) Arenium2->Product + HSO₄⁻ - H₂SO₄

Caption: General mechanism of electrophilic aromatic nitration.

Regioselectivity in the Nitration of N,N-Dimethylaniline

The directing effect of substituents on the aromatic ring is critical in determining the position of nitration. The dimethylamino (-NMe₂) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

However, the strongly acidic conditions of nitration introduce a significant complication. The basic nitrogen atom of the dimethylamino group is protonated by the acid, forming the N,N-dimethylanilinium ion. The resulting ammonium group, -N⁺H(CH₃)₂, has a positive charge and is no longer able to donate electrons through resonance. Instead, it becomes a potent deactivating group that withdraws electron density from the ring through a strong negative inductive effect (-I effect). This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[1][2][3]

Consequently, the direct nitration of N,N-dimethylaniline with a standard mixed acid (HNO₃/H₂SO₄) system yields predominantly the meta-nitro isomer, with the para-nitro isomer as a significant by-product.[2][3] The desired ortho-nitro isomer is typically formed in very small amounts, if at all, due to the combination of electronic deactivation and steric hindrance from the bulky dimethylanilinium group.[2]

G cluster_conditions Reaction Conditions cluster_forms Dominant Species in Solution Start N,N-Dimethylaniline WeakAcid Non-protonating (e.g., milder nitrating agent) Start->WeakAcid Reacts with StrongAcid Strongly Acidic (e.g., HNO₃/H₂SO₄) Start->StrongAcid Reacts with Unprotonated Unprotonated Form (-NMe₂) Activating, Ortho, Para-Directing WeakAcid->Unprotonated Favors Protonated Protonated Form (-N⁺HMe₂) Deactivating, Meta-Directing StrongAcid->Protonated Favors

Caption: Influence of acidity on the directing effect of the dimethylamino group.

Quantitative Data: Isomer Distribution in Direct Nitration

Experimental data from the direct nitration of N,N-dimethylaniline confirms the prevalence of meta and para isomers. The ortho isomer is often a minor, oily component that is difficult to isolate.

IsomerTypical Yield (%)Reference
2-nitro (ortho)Trace / Not Isolated[1]
3-nitro (meta)56 - 63%[4]
4-nitro (para)14 - 24%[1][4]

Yields are highly dependent on specific reaction conditions such as temperature and acid concentration.

A Viable Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

Given the low yield of the ortho isomer from direct nitration, an alternative and more efficient pathway is the nucleophilic aromatic substitution (SNAr) reaction. This method involves reacting a substrate with a leaving group (like a halogen) ortho to a strong electron-withdrawing group (like a nitro group) with a suitable nucleophile.

For the synthesis of this compound, the preferred method is the reaction of 2-nitrochlorobenzene with dimethylamine . The ortho-nitro group strongly activates the chlorine atom for nucleophilic displacement by withdrawing electron density from the ring, stabilizing the negatively charged Meisenheimer complex intermediate.

G cluster_workflow SNAr Synthesis Workflow Reactants Reactants: - 2-Nitrochlorobenzene - Dimethylamine (solution) Reaction Reaction (Heating in Solvent) Reactants->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocols

This protocol is adapted from established methods for producing m-nitrodimethylaniline and illustrates the typical procedure for direct nitration.[4]

  • Preparation of Dimethylaniline Sulfate: In a suitable reaction vessel equipped with a stirrer and cooling bath, slowly add 363 g (3.0 moles) of N,N-dimethylaniline to 1250 g (679 ml, 12.75 moles) of concentrated sulfuric acid, ensuring the temperature is maintained below 25°C. Cool the resulting solution to 5°C.

  • Preparation of Nitrating Mixture: In a separate flask, cool 366 g (200 ml, 3.6 moles) of concentrated sulfuric acid and slowly add 286 g (200 ml, 3.15 moles) of concentrated nitric acid, maintaining a low temperature with constant cooling and stirring.

  • Nitration: Add the nitrating mixture dropwise to the solution of dimethylaniline sulfate. The temperature must be carefully controlled between 5°C and 10°C throughout the addition, which typically takes about 1.5 hours.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional hour.

  • Workup and Isolation: Pour the reaction mixture into 6 L of an ice/water slurry with vigorous stirring. The p-nitro isomer often precipitates first and can be partially separated. Carefully neutralize the filtrate with ammonium hydroxide to a pH of approximately 3 to precipitate the crude m-nitrodimethylaniline.[4] The product is then collected by filtration and can be purified by recrystallization from ethanol. The yield of m-nitrodimethylaniline is typically 56-63%.[4]

This protocol describes a general and effective method for the target compound's synthesis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.76 g (0.1 mol) of 2-nitrochlorobenzene in 100 mL of a suitable solvent such as ethanol or DMF.

  • Addition of Nucleophile: To the stirred solution, add an excess of dimethylamine. A 40% aqueous solution or a solution in ethanol can be used. A typical molar excess is 2-3 equivalents (e.g., 28 mL of a 40% aqueous solution for ~0.25 mol). The excess dimethylamine also serves as the base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (e.g., ~80°C for ethanol) and maintain with stirring for several hours (4-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.

Conclusion

The synthesis of this compound via direct nitration of N,N-dimethylaniline is mechanistically unfavorable due to the protonation of the dimethylamino group in strong acid, which directs the electrophilic attack to the meta and para positions. For researchers and drug development professionals requiring the ortho isomer, the nucleophilic aromatic substitution (SNAr) of 2-nitrochlorobenzene with dimethylamine is the superior and recommended synthetic route, offering better regiocontrol and higher yields of the desired product.

References

A Technical Guide to the Spectroscopic Analysis of N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethyl-2-nitroaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this compound in public-access databases, this guide presents data from closely related isomers and analogs to provide insights into the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Data (Reference Isomers)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
N,N-Dimethyl-4-nitroanilineCDCl₃8.094d9.52H, Ar-H ortho to NO₂
6.589d9.52H, Ar-H ortho to N(CH₃)₂
3.103s-6H, N(CH₃)₂
N,N-Dimethyl-3-nitroaniline----Data not available in this format

Table 1: ¹H NMR Data for N,N-Dimethyl-4-nitroaniline.[1]

¹³C NMR Data (Reference Isomers)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule.

CompoundSolventChemical Shift (δ) ppm
N,N-Dimethyl-4-nitroaniline-Data not readily available in tabular format
N,N-DIETHYL-O-NITROANILINE-Data not readily available in tabular format

Table 2: Placeholder for ¹³C NMR Data for reference isomers.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[2] To ensure complete dissolution, the sample can be gently vortexed.[2]

    • A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically performed. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).[3] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Note on Data Availability: An experimental IR spectrum for this compound was not found in the public databases searched. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule and data from related compounds.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3100-3000C-H stretchAromaticMedium-Weak
~2950-2850C-H stretchAliphatic (CH₃)Medium
~1600-1475C=C stretchAromatic RingMedium-Strong
~1520-1480N-O asymmetric stretchNitro groupStrong
~1350-1310N-O symmetric stretchNitro groupStrong
~1360-1310C-N stretchAryl amineStrong

Table 3: Expected IR Absorption Bands for this compound.

Experimental Protocol for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an infrared spectrum.[5]

  • Sample Preparation:

    • For Solids (KBr Pellet Method):

      • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[6]

      • Place the resulting fine powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

    • For Solids (ATR Method):

      • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[7]

      • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[8]

    • For Liquids (Neat):

      • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Place the prepared sample (KBr pellet, ATR, or salt plates) in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample holder (or with a blank KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.[9]

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

The molecular formula of this compound is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol .[11]

m/zRelative Intensity (%)Possible Fragment
16699.99[M]⁺ (Molecular Ion)
13629.26[M - NO]⁺
120-[M - NO₂]⁺
11918.22[M - NO - OH]⁺
10511.77[M - NO₂ - CH₃]⁺

Table 4: Mass Spectrometry Fragmentation Data for the reference isomer N,N-Dimethyl-4-nitroaniline.[12]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a small organic molecule using an electron ionization (EI) mass spectrometer is as follows:[13]

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically after being vaporized.[13] For volatile compounds, this can be done via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14]

    • This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺).[14]

  • Fragmentation:

    • The excess energy from electron ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral species.

  • Mass Analysis:

    • The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer.

    • The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[15]

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Structure Elucidation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Ana_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Coupling, Integration) Acq_NMR->Ana_NMR Ana_IR IR Spectrum (Functional Group ID) Acq_IR->Ana_IR Ana_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Ana_MS Structure Proposed Chemical Structure Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of N,N-Dimethyl-2-nitroaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the solubility characteristics of N,N-Dimethyl-2-nitroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive qualitative assessment based on the compound's molecular structure and comparisons with analogous compounds. Furthermore, it offers a detailed experimental protocol for the accurate determination of its solubility in various organic solvents using the isothermal shake-flask method. This guide is intended to be a valuable resource for professionals requiring solubility data for synthesis, purification, and formulation development.

Introduction to this compound

This compound (CAS No. 610-17-3) is an organic compound with the molecular formula C₈H₁₀N₂O₂. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) and a dimethylamino group (-N(CH₃)₂). The presence of these functional groups dictates its physicochemical properties, including its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including chemical synthesis, reaction optimization, and formulation in the pharmaceutical and materials science industries.

Physical Properties:

PropertyValueReference
Molecular Weight166.18 g/mol [1]
Boiling Point257.7 ± 23.0 °C at 760 mmHg[1]
Density1.2 ± 0.1 g/cm³[1]
Physical StateLiquid (Yellow oil)[1]

Qualitative Solubility Profile

The molecule possesses both a polar nitro group and a polarizable dimethylamino group, along with a nonpolar benzene ring. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The nitro and amino groups can participate in hydrogen bonding with protic solvents. Therefore, this compound is expected to have good solubility in alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide): The polarity of the molecule due to the nitro and dimethylamino groups suggests good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. For instance, the related compound N,N-Dimethyl-4-nitroaniline is known to be soluble in dichloromethane and shows good solubility in hot methanol.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the polar functional groups is likely to limit the solubility in nonpolar solvents. However, the benzene ring and methyl groups contribute some nonpolar character, which may allow for some degree of solubility, particularly in aromatic solvents like toluene.

  • Ethers (e.g., Diethyl Ether): Ethers are weakly polar and can act as hydrogen bond acceptors. Moderate solubility is expected in such solvents.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Diethyl Ethere.g., 25e.g., Gravimetric
e.g., Toluenee.g., 25e.g., UV-Vis
e.g., Hexanee.g., 25e.g., Gravimetric

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

4.1. Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the resulting saturated solution is then measured to determine the solubility.

4.2. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

  • Instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

4.3. Procedure

  • Preparation of Slurry: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

    • Gravimetric Method:

      • Weigh the tared vial containing the filtered saturated solution.

      • Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial again.

      • The difference in weight corresponds to the mass of the dissolved this compound. The solubility can then be calculated based on the initial volume of the supernatant.

    • Chromatographic/Spectroscopic Method (e.g., HPLC, UV-Vis):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the response of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

experimental_workflow start Start add_solute Add excess this compound to a known volume of solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation (24-72h) add_solute->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter quantify Quantify solute concentration filter->quantify gravimetric Gravimetric Method quantify->gravimetric spectro Spectroscopic/Chromatographic Method (e.g., HPLC, UV-Vis) quantify->spectro calculate Calculate Solubility gravimetric->calculate spectro->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is scarce in the public domain, its molecular structure suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar solvents. For applications requiring precise solubility values, experimental determination is necessary. The provided isothermal shake-flask protocol offers a robust and reliable method for obtaining this critical data. The generation and publication of such data would be of significant value to the scientific community.

References

Potential Research Areas Involving N,N-Dimethyl-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-2-nitroaniline is a versatile aromatic compound with significant potential in diverse research and development areas. Its unique molecular architecture, featuring a nitro group ortho to a dimethylamino group on a benzene ring, makes it a valuable precursor in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound. It further explores potential research avenues, including its application in the development of novel azo dyes, the synthesis of biologically active benzimidazoles, and as a scaffold for new therapeutic agents in oncology and infectious diseases. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further investigation and application of this compound.

Introduction

This compound, with the chemical formula C₈H₁₀N₂O₂, is an organic compound that serves as a key intermediate in various synthetic pathways.[1] Its structure, characterized by the presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group in close proximity, imparts unique reactivity and makes it a subject of interest for chemical and pharmaceutical research. This guide aims to provide a detailed technical overview for researchers and professionals in drug development and material science, highlighting the potential of this compound as a building block for functional molecules.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 610-17-3[1]
Appearance Yellow to orange crystalline solid[2]
Melting Point 57-61 °C[3]
Solubility Insoluble in water; Soluble in organic solvents[2][3]

Spectroscopic Data (Predicted and from Related Compounds)

While specific experimental spectra for this compound are not available, the following tables provide predicted data and experimental data from analogous compounds to aid in characterization.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H (ortho to NO₂)
~ 7.4 - 7.6t1HAr-H (para to NO₂)
~ 7.0 - 7.2m2HAr-H
~ 2.7 - 2.9s6HN(CH₃)₂

Note: Predicted values are based on the analysis of similar nitroaniline derivatives.[4][5]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150C-N(CH₃)₂
~ 145C-NO₂
~ 135Ar-C
~ 128Ar-C
~ 125Ar-C
~ 120Ar-C
~ 45N(CH₃)₂

Note: Predicted values are based on the analysis of analogous compounds.[6][7]

Table 4: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch (N-CH₃)
~ 1600 - 1580Aromatic C=C stretch
~ 1530 - 1500Asymmetric NO₂ stretch
~ 1350 - 1330Symmetric NO₂ stretch
~ 1300 - 1250C-N stretch

Note: Predicted values are based on the typical vibrational frequencies of functional groups present in the molecule.[3][8]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands characteristic of nitroaniline derivatives. A polymer functionalized with a similar 4-N,N-dimethyl-2-nitro-1,4-benzenediamine chromophore exhibits pH-dependent absorption, suggesting the potential for this compound derivatives as sensors.[9]

Synthesis and Reactivity

Synthesis of this compound

The primary method for the synthesis of this compound is the nitration of N,N-dimethylaniline. This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.

G cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product start N,N-Dimethylaniline reagents Conc. HNO₃ Conc. H₂SO₄ start->reagents Nitration conditions Low Temperature (e.g., 0-10 °C) product This compound reagents->product

Caption: General workflow for the synthesis of this compound.

Key Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group to form N¹,N¹-dimethylbenzene-1,2-diamine. This transformation is a crucial step in the synthesis of various heterocyclic compounds, particularly benzimidazoles. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C), or zinc dust in the presence of an acid.[10][11]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the directing effects of the dimethylamino and nitro groups influencing the position of the incoming substituent.

Potential Research Areas

Precursor for Azo Dyes

This compound can serve as a diazo component in the synthesis of azo dyes. The general procedure involves diazotization of the corresponding diamine (obtained by reduction of the nitro group) followed by coupling with an electron-rich aromatic compound. The resulting azo dyes can be investigated for their tinctorial properties, lightfastness, and potential applications in textiles, printing, and as pH indicators.[12][13][14][15][16]

G cluster_start Starting Material cluster_reduction Step 1: Reduction cluster_intermediate Intermediate cluster_diazotization Step 2: Diazotization cluster_diazonium Intermediate cluster_coupling Step 3: Azo Coupling cluster_product Product start This compound reduction Reduction of NO₂ group (e.g., SnCl₂/HCl) start->reduction intermediate N¹,N¹-dimethylbenzene-1,2-diamine reduction->intermediate diazotization Diazotization (NaNO₂/HCl, 0-5 °C) intermediate->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Coupling with Electron-rich Compound (e.g., Phenol, Naphthol) diazonium->coupling product Azo Dye coupling->product

Caption: General workflow for the synthesis of azo dyes from this compound.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][17] this compound is a valuable precursor for the synthesis of substituted benzimidazoles. The typical synthetic route involves the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde or carboxylic acid.[10][18][19][20] Research in this area could focus on synthesizing novel benzimidazole derivatives and evaluating their pharmacological activities.

G cluster_start Starting Material cluster_reduction Step 1: Reduction cluster_intermediate Intermediate cluster_cyclocondensation Step 2: Cyclocondensation cluster_product Product start This compound reduction Reduction of NO₂ group (e.g., Zn/NaHSO₃) start->reduction intermediate N¹,N¹-dimethylbenzene-1,2-diamine reduction->intermediate cyclocondensation Reaction with Aldehyde or Carboxylic Acid intermediate->cyclocondensation product Substituted Benzimidazole cyclocondensation->product

Caption: General workflow for the synthesis of benzimidazoles from this compound.

Drug Development and Medicinal Chemistry

The broader class of N-substituted 2-nitroaniline derivatives has shown promise in drug discovery, exhibiting both anticancer and antimicrobial activities.[11] The nitro group can play a crucial role in the mechanism of action, particularly through bioreductive activation in hypoxic environments, such as those found in solid tumors.

Potential research in this area includes:

  • Synthesis of Novel Derivatives: Synthesizing a library of this compound derivatives with various substituents to explore structure-activity relationships (SAR).

  • Anticancer Evaluation: Screening these derivatives for their cytotoxic effects against a panel of cancer cell lines.[21]

  • Antimicrobial Screening: Assessing the antibacterial and antifungal activities of the synthesized compounds against a range of pathogenic microorganisms.[22][23][24][25]

Table 5: Reported Biological Activities of N-Substituted 2-Nitroaniline Derivatives

Compound ClassBiological ActivityTarget/Mechanism (if known)Reference(s)
N-Aryl-2-nitroanilinesAnticancerCytotoxicity against various cancer cell lines[11]
N-Alkyl-2-nitroanilinesAntimicrobialInhibition of bacterial and fungal growth[24]
Materials Science

The chromophoric nature of this compound and its derivatives suggests potential applications in materials science. Research could be directed towards:

  • Nonlinear Optical (NLO) Materials: Investigating the NLO properties of novel derivatives for applications in optoelectronics.

  • Dye-Sensitized Solar Cells (DSSCs): Exploring the use of azo dyes derived from this compound as sensitizers in DSSCs.

  • Corrosion Inhibitors: Evaluating the potential of this compound and its derivatives to act as corrosion inhibitors for various metals.

Experimental Protocols

General Synthesis of this compound (Adapted from a similar procedure)

Materials:

  • N,N-Dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add N,N-dimethylaniline to the cooled sulfuric acid while maintaining a low temperature.

  • Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N,N-dimethylaniline in sulfuric acid, ensuring the temperature remains between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with ammonium hydroxide until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a general procedure adapted from the synthesis of a related compound and should be optimized for safety and yield.[25]

General Protocol for the Synthesis of Benzimidazoles from 2-Nitroanilines

Materials:

  • 2-Nitroaniline derivative (e.g., this compound)

  • Aromatic Aldehyde

  • Zinc (Zn) powder

  • Sodium Bisulfite (NaHSO₃)

  • Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend the 2-nitroaniline derivative, zinc powder, and sodium bisulfite in water.

  • Add the aromatic aldehyde to the mixture.

  • Heat the reaction mixture at 100 °C with stirring for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic solids.

  • Extract the aqueous filtrate with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculate each well with the microbial suspension.

  • Include positive controls (broth with microorganism and standard antimicrobial agent) and negative controls (broth with microorganism only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22][23]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant untapped potential. Its rich reactivity allows for the synthesis of a diverse range of compounds, including azo dyes and biologically active benzimidazoles. The exploration of its derivatives in drug discovery, particularly in the fields of oncology and infectious diseases, represents a promising avenue for future research. Furthermore, its chromophoric properties suggest potential applications in materials science. This technical guide provides a solid foundation for researchers to delve into the chemistry of this compound and unlock its full potential in various scientific and industrial applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of N-Substituted 2-Nitroaniline Derivatives

N-substituted 2-nitroaniline derivatives have emerged as a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The presence of the nitro group, a potent electron-withdrawing moiety, is often pivotal to their mechanism of action.[1][2] This is particularly relevant in the context of bioreductive activation under the hypoxic conditions characteristic of solid tumors.[1] This guide offers a comprehensive analysis of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and an exploration of their underlying mechanisms.

General Synthesis of N-Substituted 2-Nitroaniline Derivatives

The synthesis of N-substituted 2-nitroaniline derivatives is typically achieved through nucleophilic aromatic substitution. A common method involves the reaction of 2-nitrochlorobenzene with a desired substituted aniline in the presence of a base.[1][3]

Example Synthetic Protocol

A mixture of 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol) in dimethylformamide (10 mL) is heated at 120 °C for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]

Anticancer Activity

A variety of N-substituted 2-nitroaniline derivatives have been synthesized and assessed for their cytotoxic effects against numerous cancer cell lines.[1] The data reveal a broad range of potencies, with IC50 values spanning from nanomolar to micromolar concentrations.[1] Notably, specific substitutions on the N-phenyl ring have been demonstrated to significantly enhance anticancer activity.[1]

Quantitative Anticancer Activity Data
Compound IDN-SubstituentCancer Cell LineIC50Reference
1a4-MethylphenylHCT1165.9 nM[1]
1b4-(Dimethylamino)phenylHCT1168.7 µM[1]
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1]
3aPyrimidine derivativeMer Kinase18.5 nM[1]
3bPyrimidine derivativec-Met Kinase33.6 nM[1]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted 2-nitroaniline derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell inhibition is calculated relative to untreated control cells.

Visualizing Kinase Inhibition Assay Workflow

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare kinase, substrate, ATP, and test compound solutions mix Mix components in a microplate well prep->mix incubate Incubate at room temperature to allow kinase reaction mix->incubate add_reagent Add detection reagent (e.g., Kinase-Glo®) incubate->add_reagent measure Measure luminescence with a luminometer add_reagent->measure analyze Analyze data to determine kinase inhibition (IC50) measure->analyze

Caption: A generalized workflow for a kinase inhibition assay.

Antimicrobial Activity

In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have shown considerable potential as antimicrobial agents, effective against a variety of bacterial and fungal strains.[1]

Quantitative Antimicrobial Activity Data
Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
PANIPIPicric acid doped polyanilineShigella dysenteriae>100[4]
PANIDN3,5-dinitrobenzoic acid doped polyanilineShigella dysenteriae>100[4]
PANIClHCl doped polyanilineShigella dysenteriae>100[4]
4bNitro-pyrrolomycin derivativeS. aureus20 µM[5]
4dNitro-pyrrolomycin derivativeP. aeruginosa30 µM[5]
9b-9dHalogenated nitro derivativesS. aureus15.6-62.5[5][6]
9b-9dHalogenated nitro derivativesCandida sp.15-62.5 (MFC)[5][6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth for bacteria.[1]

  • Serial Dilution: The N-substituted 2-nitroaniline derivatives are serially diluted in the broth in a 96-well microtiter plate.[1]

  • Inoculation: Each well is then inoculated with the microbial suspension.[1]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing MIC Determination Workflow

G cluster_workflow MIC Determination Workflow prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate each well with the microbial suspension prep_inoculum->inoculate serial_dilution Perform serial dilutions of test compounds in a 96-well plate serial_dilution->inoculate incubate Incubate the plate (e.g., 37°C for 24h) inoculate->incubate read_results Observe for visible growth and determine the MIC incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of N-substituted 2-nitroaniline derivatives are limited, related nitro compounds have been investigated for such activities. The arachidonic acid cascade, involving cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, is a key target for anti-inflammatory drugs.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week.

  • Compound Administration: The test compounds, a reference drug (e.g., naproxen), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Arachidonic Acid Cascade

G cluster_pathway Arachidonic Acid Inflammatory Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation

Caption: Simplified Arachidonic Acid Cascade in inflammation.

Mechanism of Action

The biological activities of nitroaniline derivatives are often attributed to the transformation of the nitro group into a mutagenic species by various enzyme systems.[9] In the context of cancer, the nitro group can undergo bioreductive activation in the hypoxic environment of tumors, leading to cytotoxic agents.[1] For antifungal activity, some nitro compounds have been shown to inhibit enzymes like 14α-demethylase, which is crucial for ergosterol synthesis in fungi, through electrostatic interactions between the nitro group and the enzyme's heme iron.[5][6]

Conclusion

N-substituted 2-nitroaniline derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies.[1] The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these promising molecules.[1]

References

A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of nitroaniline derivatives, compounds that have served as crucial intermediates in the development of dyes, pharmaceuticals, and other fine chemicals. This document provides a comparative overview of historical synthetic routes, complete with detailed experimental protocols and quantitative data to inform modern research and development.

Introduction

Nitroanilines are aromatic compounds characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring. The relative positions of these functional groups (ortho, meta, or para) significantly influence the chemical properties and reactivity of the molecule. Historically, the synthesis of these isomers has been a cornerstone of organic chemistry, with various methods developed to achieve regioselectivity and high yields. This guide will focus on the seminal, historical methods that paved the way for contemporary synthetic strategies.

Core Synthesis Methodologies

The historical synthesis of nitroaniline isomers primarily revolves around three main strategies: the direct nitration of aniline and its derivatives, the ammonolysis of nitro-haloarenes, and the partial reduction of dinitrobenzenes.

Nitration of Aniline and Acetanilide

To overcome these challenges, a widely adopted historical method involves the protection of the amino group via acetylation. Aniline is first converted to acetanilide, which is then nitrated. The acetamido group is an ortho, para-director and sterically hinders the ortho position, leading to a high yield of the para-nitroacetanilide. Subsequent hydrolysis of the amide yields p-nitroaniline.[4][5][6][7] A smaller amount of the ortho-isomer is also formed and can be separated.[4]

Ammonolysis of Chloronitrobenzenes

A significant industrial method for the synthesis of nitroanilines involves the nucleophilic aromatic substitution of a halogen in a chloronitrobenzene derivative with ammonia. For instance, 2-nitroaniline and 4-nitroaniline can be produced by heating 2-nitrochlorobenzene and 4-nitrochlorobenzene, respectively, with aqueous ammonia under pressure.[7][8][9]

Reduction of Dinitrobenzenes

The synthesis of m-nitroaniline historically relies on the partial reduction of m-dinitrobenzene.[7][10] Selective reduction of one nitro group in the presence of the other can be achieved using reagents such as sodium sulfide or ammonium sulfide.[10][11] This method is particularly effective for the meta isomer due to the accessibility of m-dinitrobenzene from the nitration of nitrobenzene.

Quantitative Data Summary

The following tables summarize quantitative data extracted from historical literature for the synthesis of nitroaniline isomers.

Table 1: Synthesis of p-Nitroaniline

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
4-Nitroacetanilide25% Sulfuric AcidBoiling70-75[8]
4-Nitrochlorobenzene25% Ammonia170~95[8]
BenzylideneanilineNitric Acid, Sulfuric Acid5-1090[8]
AcetanilideFuming Nitric Acid, Sulfuric Acid< 20Not specified[5][6]
α-MethylbenzalanilineNitric Acid, Sulfuric Acid-30 to 5099.3[12]

Table 2: Synthesis of o-Nitroaniline

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
o-Nitroaniline-p-sulfonic acidSulfuric Acid, WaterReflux56[13]
o-NitroacetoanilideHydrochloric Acid, MethanolRefluxNot specified[14]

Table 3: Synthesis of m-Nitroaniline

Starting MaterialReagentsTemperature (°C)Yield (%)Reference
m-DinitrobenzeneSodium Sulfide (Na₂S·9H₂O)85~55 (recrystallized)[10]
m-DinitrobenzeneAmmonium Hydroxide, Hydrogen SulfideRefluxNot specified[10]
m-DinitrobenzeneSodium Sulfide (Na₂S·9H₂O), Sodium Bicarbonate, MethanolRefluxNot specified[11]

Experimental Protocols

Preparation of p-Nitroaniline from Acetanilide

This protocol is adapted from historical laboratory procedures.[5][6]

Step 1: Nitration of Acetanilide

  • In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.

  • Carefully add 3 mL of concentrated sulfuric acid and stir the mixture.

  • Cool the mixture in an ice-salt bath to approximately 0-5 °C.

  • Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a small amount of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

  • Pour the mixture onto 15 g of crushed ice and let it stand for another 20 minutes.

  • Collect the precipitated crude p-nitroacetanilide by filtration, wash thoroughly with cold water, and air dry.

Step 2: Hydrolysis of p-Nitroacetanilide

  • In a 25 mL round-bottom flask, prepare a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.

  • Add 0.7 g of the crude p-nitroacetanilide to the flask.

  • Gently heat the mixture under reflux for 20 minutes.

  • Pour the hot mixture into 20 mL of cold water.

  • Neutralize the solution with 2 M sodium hydroxide solution until it is alkaline, which will precipitate the yellow p-nitroaniline.

  • Cool the mixture in an ice bath.

  • Collect the crude p-nitroaniline by filtration, wash thoroughly with water, and air dry.

Preparation of o-Nitroaniline from o-Nitroaniline-p-sulfonic Acid

This procedure is based on the method described in Organic Syntheses.[13]

  • In a 3-liter round-bottom flask fitted with a reflux condenser, place 218 g (1 mole) of coarsely powdered technical o-nitroaniline-p-sulfonic acid.

  • Add a hot mixture of 775 cc of concentrated sulfuric acid (sp. gr. 1.84) and 950 cc of water.

  • Heat the mixture and reflux gently for one hour after the solid has practically dissolved (total reflux time of about three hours).

  • Allow the dark solution to cool and then pour it slowly into 12 liters of cold water.

  • After cooling, filter the dense orange-yellow precipitate with suction.

  • The crude product can be purified by recrystallization from boiling water or by dissolving in alcohol, filtering, and reprecipitating with hot water. The final product should have a melting point of 69-71 °C.

Preparation of m-Nitroaniline from m-Dinitrobenzene

This protocol is adapted from historical methods utilizing partial reduction.[10]

  • Heat 500 mL of water to 85 °C in a 2-liter beaker with efficient stirring.

  • Add 100 g of m-dinitrobenzene to create an emulsion.

  • Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.

  • Add the sodium sulfide solution to the dinitrobenzene emulsion over 10 minutes.

  • Monitor the reaction; the endpoint is reached when a drop of the solution on filter paper gives a black streak with a solution of iron or copper sulfate.

  • Once the reaction is complete, immediately cool the mixture to 20 °C by adding 500 g of ice.

  • After standing for several hours, filter off the precipitated m-nitroaniline.

  • The product can be recrystallized from boiling water if necessary.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

G cluster_p_nitro Synthesis of p-Nitroaniline Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO₃, H₂SO₄ p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline H₂SO₄, H₂O, Heat

Caption: Acetanilide protection route for p-nitroaniline synthesis.

G cluster_m_nitro Synthesis of m-Nitroaniline Nitrobenzene Nitrobenzene m_Dinitrobenzene m-Dinitrobenzene Nitrobenzene->m_Dinitrobenzene HNO₃, H₂SO₄ m_Nitroaniline m-Nitroaniline m_Dinitrobenzene->m_Nitroaniline Na₂S or (NH₄)₂S

Caption: Partial reduction of m-dinitrobenzene to m-nitroaniline.

G cluster_direct_nitration Direct Nitration of Aniline Aniline Aniline Anilinium Anilinium Ion Aniline->Anilinium H₂SO₄ Product_Mixture Mixture of o-, m-, p-Nitroaniline + Oxidation Products Anilinium->Product_Mixture HNO₃

Caption: Outcome of the direct nitration of aniline.

G cluster_ammonolysis Ammonolysis of Chloronitrobenzene o_Chloronitrobenzene o-Chloronitrobenzene o_Nitroaniline o-Nitroaniline o_Chloronitrobenzene->o_Nitroaniline Aqueous NH₃, Heat, Pressure

Caption: Synthesis of o-nitroaniline via ammonolysis.

Conclusion

The historical synthesis methods for nitroaniline derivatives laid the groundwork for modern organic synthesis. The challenges of regioselectivity in the nitration of aniline led to the development of protecting group strategies that are still fundamental concepts in organic chemistry today. Similarly, methods like the ammonolysis of halo-nitroaromatics and the selective reduction of dinitro compounds demonstrate early examples of functional group transformations that are crucial in the synthesis of complex organic molecules. This guide provides a valuable resource for understanding the origins of these important synthetic pathways and serves as a practical reference for laboratory work.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-2-nitroaniline is an aromatic amine that serves as an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Due to its potential toxicity and use in critical manufacturing processes, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aniline and its derivatives due to its specificity, sensitivity, and robustness.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Principle of the Method

The method employs a reversed-phase C18 column where the separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[3] this compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase consisting of an organic solvent (acetonitrile or methanol) and water, often with an acid modifier to ensure good peak shape.[3][4][5] Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3][6]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (high purity)

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation: A mixture of acetonitrile and water in a 60:40 (v/v) ratio is a common starting point.[7] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 30 °C[1][7]
Detection Wavelength 280 nm and 410 nm (based on typical nitroaniline absorbance)[6]
Sample Preparation
  • For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.[6]

  • For Other Matrices: A suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be required to isolate this compound from the sample matrix.[1] The final extract should be dissolved in the mobile phase.

Data Analysis

Identify the this compound peak in the chromatogram based on the retention time of the reference standard. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Use the linear regression equation derived from the calibration curve to determine the concentration of this compound in the samples.[3]

Data Presentation

The following tables provide a summary of typical quantitative data and method validation parameters for the HPLC analysis of nitroaniline compounds, which can be expected for this compound.

Table 1: Method Performance and Validation Parameters

ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (Correlation Coefficient, r²) > 0.999≥ 0.995
Range 1 - 150 µg/mL[7]To be defined by application
Accuracy (% Recovery) 98.0 - 102.0%[7]80 - 120%
Precision (% RSD)
- Repeatability (n=6)< 1.0%[7]≤ 2.0%
- Intermediate Precision< 1.5%[7]≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL[7]Signal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) ~0.3 µg/mL[7]Signal-to-Noise ratio ≥ 10
Specificity No interference from blank/placebo[7]Peak purity index > 0.99

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Sample MobilePhase->Injection StandardPrep Standard & Sample Preparation StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Mobile Phase Flow Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Gas Chromatography Conditions for the Separation of N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a proposed gas chromatography (GC) method for the separation and analysis of N,N-Dimethyl-2-nitroaniline. Due to the absence of a standardized, validated method in publicly available literature for this specific analyte, this protocol has been developed by adapting established methods for structurally similar compounds, including nitroanilines and N,N-dialkylanilines. The recommended conditions are based on a comprehensive review of existing methodologies and are intended to provide a robust starting point for method development and validation. This document provides detailed instrumental parameters, a sample preparation protocol, and a workflow diagram to guide researchers in achieving reliable and reproducible results.

Introduction

This compound is a substituted nitroaromatic compound that may be encountered as an intermediate in organic synthesis, a metabolite in toxicological studies, or an impurity in pharmaceutical manufacturing. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This document provides a recommended GC method using a common capillary column and a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection.

Data Presentation: Proposed GC Method Parameters

The following table summarizes the proposed gas chromatography conditions for the analysis of this compound. These parameters are based on methods for related compounds and should be optimized and validated for the specific application.

ParameterRecommended ConditionAlternative/Notes
Column
Stationary Phase5% Phenyl-MethylpolysiloxaneA non-polar to mid-polarity column is recommended.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Injector
TypeSplit/SplitlessSplitless mode is preferred for trace analysis.
Temperature250 °CMay need to be optimized to prevent thermal degradation.
Injection Volume1 µL
Oven Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Detector
TypeFlame Ionization Detector (FID) or Mass Spectrometer (MS)A Nitrogen-Phosphorus Detector (NPD) is also a suitable alternative.
FID Temperature300 °C
MS Transfer Line280 °C
MS Ion Source230 °C
MS ModeElectron Ionization (EI) at 70 eV
Scan Range40-400 amu

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using the proposed GC conditions.

1. Reagents and Materials

  • This compound standard (purity ≥98%)

  • Solvent: Methanol or Acetonitrile (HPLC or GC grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Syringes for sample injection

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to cover the desired concentration range for calibration.

3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution-based sample:

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the chosen solvent.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.

For more complex matrices, an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) will be required.

4. GC System Setup and Analysis

  • Set up the gas chromatograph according to the parameters outlined in the data presentation table.

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

5. Method Validation

It is crucial to validate this proposed method for its intended use. Key validation parameters to assess include:

  • Linearity and range

  • Accuracy and precision

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Specificity

  • Robustness

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow GC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection GC_Setup GC System Setup GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Application Note: Detection of N,N-Dimethyl-2-nitroaniline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the detection and quantification of N,N-Dimethyl-2-nitroaniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic compound that may be present as an impurity in various chemical manufacturing processes, including those in the pharmaceutical industry. Its detection at trace levels is crucial for quality control and safety assessment. The described method utilizes a reverse-phase chromatographic separation followed by sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a robust framework for the analysis of this compound in various sample matrices.

Introduction

This compound is a member of the nitroaniline class of compounds. Due to the potential toxicological properties associated with nitroaromatic compounds, it is imperative to have a sensitive and specific analytical method for their detection and quantification, particularly in pharmaceutical ingredients and products where they may exist as process-related impurities or degradants. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal technique for trace-level analysis of such compounds. This protocol outlines the sample preparation, liquid chromatography, and mass spectrometry conditions for the analysis of this compound.

Experimental Protocols

Standard and Sample Preparation

1.1. Reagents and Materials

  • This compound analytical standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Volumetric flasks, pipettes, and vials

1.2. Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound analytical standard.

  • Dissolve the standard in 10 mL of methanol in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

1.3. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

1.4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Drug Substance: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known volume. Filter the solution through a 0.22 µm syringe filter before injection.

  • For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder and extract the analyte with a suitable solvent, potentially using sonication. Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter prior to analysis.

  • For Biological Matrices: A protein precipitation or liquid-liquid extraction step may be required. For protein precipitation, add three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.

Liquid Chromatography (LC) Method

The chromatographic conditions should be optimized to achieve good peak shape and separation from any matrix components.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry (MS) Method

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions are proposed for this compound and should be optimized for the specific instrument being used. The molecular weight of this compound is 166.18 g/mol , leading to a protonated precursor ion [M+H]⁺ at m/z 167.2.

3.1. Proposed MS/MS Transitions

Based on the fragmentation patterns of similar nitroaniline compounds, the following product ions are proposed. The loss of the nitro group (-NO₂) and fragmentation of the dimethylamino group are common pathways.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - Quantifier (Proposed)Product Ion (m/z) - QualifierCollision Energy (eV) - Qualifier (Proposed)
This compound167.2121.1 (Loss of NO₂)20135.1 (Loss of CH₃OH)15

Note: The proposed collision energies are starting points and require experimental optimization for the specific instrument used.

3.2. MS Source Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 35 psi

Data Presentation

The quantitative data obtained from the analysis should be summarized in tables for clarity and ease of comparison.

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the LC-MS/MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Processing Standard Prepare Analytical Standard LC_Separation Liquid Chromatography Separation Standard->LC_Separation Sample Prepare Sample Solution Spike Spike with Internal Standard (Optional) Sample->Spike Spike->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Acquire_Data Acquire Chromatographic Data MS_Detection->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calibration_Curve Generate Calibration Curve Integrate_Peaks->Calibration_Curve Quantify Quantify Analyte Calibration_Curve->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Application Notes and Protocols: N,N-Dimethyl-2-nitroaniline as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, widely used in the textile, printing, food, and pharmaceutical industries.[1] Their synthesis is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]

N,N-Dimethyl-2-nitroaniline is a valuable intermediate, or precursor, in the synthesis of disperse dyes. Its structure, featuring an amine group for diazotization, a nitro group as a powerful electron-withdrawing auxochrome, and dimethylamino substituents, allows for the creation of dyes with a range of colors, typically in the yellow to red spectrum. The nitro group is crucial for color development, while the overall molecular structure influences the dye's affinity for synthetic fibers like polyester, its solubility, and its fastness properties.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using this compound as the key diazo component.

Chemical Principles: The Azo Dye Synthesis Pathway

The synthesis of an azo dye from this compound involves two fundamental electrophilic aromatic substitution reactions:

  • Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[2][6] The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.[7][8]

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or an aniline derivative.[1] The diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position, to form the stable azo compound, characterized by the -N=N- functional group.[1][2]

G cluster_start Starting Materials cluster_reaction Reaction Pathway A This compound (Diazo Component) D Diazotization (0-5 °C) A->D B Sodium Nitrite + Hydrochloric Acid B->D C Coupling Component (e.g., 2-Naphthol) E Azo Coupling C->E F Diazonium Salt Intermediate D->F Forms G Final Azo Dye Product E->G Yields F->E

Caption: General Synthesis Pathway for Azo Dyes.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care.[8]

  • Sodium nitrite is toxic and an oxidizing agent.

  • Aromatic amines can be toxic and are suspected carcinogens.

  • Crucially, diazonium salts are unstable and potentially explosive in their dry, solid state. Always keep them in a cold aqueous solution and use them immediately after preparation.[9]

Protocol 1: Diazotization of this compound

This protocol details the formation of the N,N-Dimethyl-2-nitrobenzenediazonium chloride solution for immediate use.

Materials & Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Sulfamic Acid or Urea (for quenching excess nitrous acid)

  • Starch-iodide paper

  • 250 mL three-necked flask, magnetic stirrer, thermometer, dropping funnel, ice-salt bath

Procedure:

  • Prepare Amine Suspension: In the 250 mL flask, suspend this compound (e.g., 0.01 mol) in a mixture of distilled water (20 mL) and concentrated HCl (2.5-3.0 molar equivalents). Stir to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C while stirring continuously. Maintaining this temperature is critical for the reaction's success.[8]

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 molar equivalents) in cold distilled water (10 mL).

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Use the dropping funnel for controlled addition. Monitor the internal thermometer to ensure the temperature does not exceed 5 °C, as the reaction is exothermic.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine should dissolve, yielding a clear solution of the diazonium salt.

  • Check for Excess Nitrous Acid: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution.

  • Quench Excess Nitrous Acid (Optional but Recommended): Once the diazotization is complete, add a small amount of sulfamic acid or urea portion-wise to destroy any remaining nitrous acid until the starch-iodide test is negative.[10]

  • The resulting cold diazonium salt solution is now ready for the coupling reaction. Use immediately.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a red-orange azo dye.

Materials & Equipment:

  • Cold diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Beakers, magnetic stirrer, Buchner funnel and flask for vacuum filtration

Procedure:

  • Prepare Coupler Solution: In a separate beaker, dissolve 2-Naphthol (0.01 mol) in a 10% aqueous solution of sodium hydroxide. Stir until fully dissolved.

  • Cooling: Cool the 2-Naphthol solution in an ice bath to 0–5 °C.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-Naphthol solution.[11]

  • Precipitation: An intensely colored precipitate of the azo dye should form immediately. The color is typically in the red-orange range.

  • Reaction Completion: Continue stirring the mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.

  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with several portions of cold distilled water to remove any inorganic salts and excess base.

  • Drying: Dry the purified dye product in a desiccator or a low-temperature oven.

Experimental Workflow Diagram

G start Start prep_amine Prepare Amine Suspension (this compound + H₂O + HCl) start->prep_amine cool_amine Cool Suspension to 0-5 °C prep_amine->cool_amine diazotize Dropwise Addition of NaNO₂ Solution (Keep Temp < 5 °C) cool_amine->diazotize prep_nitrite Prepare Cold NaNO₂ Solution prep_nitrite->diazotize stir1 Stir for 30 min at 0-5 °C diazotize->stir1 couple Slowly Add Diazonium Salt to Coupler Solution stir1->couple prep_coupler Prepare Cold Alkaline 2-Naphthol Solution prep_coupler->couple stir2 Stir for 30 min at 0-5 °C couple->stir2 filter Isolate Product via Vacuum Filtration stir2->filter wash Wash with Cold Distilled Water filter->wash dry Dry Final Dye Product wash->dry end End dry->end

Caption: Step-by-step experimental workflow for dye synthesis.

Data Presentation

Successful synthesis should be followed by characterization to confirm the structure and purity of the dye and to quantify its properties. Key quantitative data includes reaction yield and spectroscopic analysis. The following table provides a template with representative data for azo dyes derived from nitroanilines.[4][11]

Table 1: Representative Synthesis and Spectroscopic Data

Diazo ComponentCoupling ComponentYield (%)Melting Point (°C)λmax (nm) in EthanolMolar Absorptivity (ε)
2-Methoxy-5-nitroanilinep-Chloroaniline59>36054566,716
4-Nitroaniline1-Naphthol87.6261470-
4-NitroanilineSalicylic Acid67.9294358-
2-Methyl-5-nitroanilineN,N-diethylaniline~75-85-~480-510-
This compound 2-Naphthol Expected 70-90VariableExpected ~480-520Variable

Note: Data for this compound is hypothetical and based on trends from similar structures.

Applications and Characterization

  • Characterization: The final dye product should be characterized using standard analytical techniques:

    • FTIR Spectroscopy: To identify key functional groups, such as N=N (azo), N-O (nitro), and O-H (if a phenol/naphthol coupler is used).[12]

    • UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λmax), which dictates the color of the dye, and its molar absorptivity (ε), which relates to color intensity.[13]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the final chemical structure.[14]

    • Mass Spectrometry: To determine the molecular weight of the synthesized dye.[15]

  • Applications: Dyes synthesized from this compound are primarily used as disperse dyes . These dyes have low water solubility and are ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate using high-temperature or carrier dyeing methods.[4][9] The performance of these dyes is evaluated by their dyeing properties and fastness to washing, rubbing, and light.[4]

References

Application Note: Protocols for the Reduction of the Nitro Group in N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the chemical reduction of N,N-Dimethyl-2-nitroaniline to its corresponding diamine, N1,N1-Dimethylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and heterocyclic compounds. Three common and effective methods are presented: catalytic hydrogenation using Palladium on carbon (Pd/C), reduction with iron powder in an acidic medium, and reduction using stannous chloride (SnCl2). Each protocol includes a step-by-step methodology, a summary of quantitative data, and safety precautions.

Reaction Scheme

The overall chemical transformation is as follows:

  • Reactant: this compound

  • Product: N1,N1-Dimethylbenzene-1,2-diamine

  • Reaction: Reduction of the aromatic nitro group to a primary amine.

Chemical reaction scheme for the reduction of this compound.

Experimental Protocols

Three distinct protocols are detailed below. The choice of method may depend on available equipment, substrate compatibility with other functional groups, and cost considerations.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and clean, often providing a high yield of the desired product with simple work-up procedures.[1][2]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (use cautiously, can be pyrophoric)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite™ or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or balloon setup

Procedure:

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10-15 mL per gram of substrate).

  • Inerting: Add a magnetic stir bar and flush the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 bar or use a balloon) and stir the mixture vigorously at room temperature (20-25°C).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of the solvent (MeOH or EtOH) to recover any residual product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N1,N1-Dimethylbenzene-1,2-diamine, which can be used directly or purified further if necessary.

Protocol 2: Reduction with Iron Powder and Acid (Bechamp Reduction)

This classic method is cost-effective and robust, utilizing inexpensive iron powder as the reducing agent.[3][4][5]

Materials and Reagents:

  • This compound

  • Iron (Fe) powder (fine grade)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Acetic Acid (AcOH) or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a solvent system of ethanol, water, and acetic acid (e.g., a 4:2:1 ratio).

  • Reagent Addition: Add iron powder (typically 3-5 eq) to the stirring solution.[4] A small amount of concentrated HCl can be added to activate the iron if using neutral solvents.[3]

  • Reaction: Heat the reaction mixture to reflux (approx. 80-100°C) and maintain for 2-4 hours.[4] The reaction is often exothermic.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and filter it while still hot through a pad of Celite™ to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate. Carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate, followed by water and brine.[4]

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the product.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent, particularly useful in cases where other functional groups might be sensitive to catalytic hydrogenation.[6][7]

Materials and Reagents:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 4-5 equivalents, to the solution.[6]

  • Reaction: Stir the mixture at room temperature or heat to 50-60°C for 1-3 hours.

  • Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization & Extraction: Partition the crude residue between ethyl acetate and a 2M NaOH solution.[6] Stir vigorously until all tin salts have precipitated as a white solid (tin hydroxide).

  • Filtration & Separation: Filter the mixture through Celite™ to remove the solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Washing & Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic solution under reduced pressure to yield the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols. Yields are typical and may vary based on reaction scale and purity of reagents.

ParameterProtocol 1 (Pd/C, H₂)Protocol 2 (Fe/Acid)Protocol 3 (SnCl₂)
Substrate This compound (1.0 eq)This compound (1.0 eq)This compound (1.0 eq)
Reducing Agent H₂ gas (1-4 bar)Fe powder (3-5 eq)[4]SnCl₂·2H₂O (4-5 eq)[6]
Catalyst/Additive 10% Pd/C (5-10 mol%)Acetic Acid or HCl (catalytic to solvent)[3][4]None
Solvent Methanol or EthanolEthanol/Water/Acid[4]Ethanol or Ethyl Acetate[6]
Temperature 20-25 °C (Room Temp)80-100 °C (Reflux)25-60 °C
Reaction Time 2-6 hours2-4 hours1-3 hours
Typical Yield (%) >90%75-90%80-95%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow applicable to all three protocols, from initial setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup Reaction Setup (Flask, Solvent, Substrate) reagents Add Reducing Agents & Catalyst/Acid setup->reagents heat Heat / Stir (as required) reagents->heat monitor Monitor by TLC complete Complete? monitor->complete heat->monitor complete->heat No workup Quench & Work-up (Filter, Neutralize) complete->workup Yes extract Extract with Organic Solvent workup->extract purify Dry & Concentrate Solvent extract->purify final_product Final Product purify->final_product

Caption: General workflow for the reduction of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: this compound and its product are potentially toxic and should be handled with care. Aromatic amines are known to be hazardous.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Pd/C can be pyrophoric, especially after use; do not allow the used catalyst to dry in the air. Quench it carefully under water.

  • Acid/Metal Reduction: The addition of acid to the reaction can be exothermic. Strong acids like HCl are corrosive. The neutralization step with a base can also generate heat and gas.

  • Solvents: Organic solvents like methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and sparks.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroanilines and their derivatives represent a versatile class of organic compounds with significant potential in drug discovery and development. Their utility as enzyme inhibitors stems from their chemical properties, which allow for a range of interactions with enzyme active sites and allosteric sites. This document provides a detailed guide to the experimental setup for studying enzyme inhibition by nitroaniline compounds, with a focus on colorimetric assays using p-nitroaniline (pNA) as a reporter molecule.

The protocols and data presented herein are intended to provide researchers with a robust framework for screening nitroaniline-based compound libraries, determining key inhibitory constants (IC50 and Ki), and elucidating mechanisms of enzyme inhibition. The target audience for these notes includes researchers in academia and industry, scientists involved in high-throughput screening, and professionals in the field of drug development.

Data Presentation: Quantitative Inhibition Data for Nitroaniline Derivatives

The following table summarizes the inhibitory activity of various nitroaniline derivatives against specific enzyme targets. It is crucial to note that IC50 values are dependent on experimental conditions, including substrate concentration. For a more direct comparison of inhibitor potency, the inhibition constant (Ki) is a more reliable parameter.

Inhibitor CompoundTarget EnzymeAssay TypeSubstrate / ConcentrationIC50KiReference
N-(4-Methylphenyl)-2-nitroanilineHCT116 cell lineCytotoxicityNot Applicable5.9 nM-[1]
N-(4-(Dimethylamino)phenyl)-2-nitroanilineHCT116 cell lineCytotoxicityNot Applicable8.7 µM-[1]
Pyrimidine derivative of 2-nitroanilineMer KinaseKinase ActivityNot Specified18.5 nM-[1]
Pyrimidine derivative of 2-nitroanilinec-Met KinaseKinase ActivityNot Specified33.6 nM-[1]
Nitro-substituted aurone (5a)Xanthine OxidaseEnzyme ActivityNot Specified> 100 µM-[2]
Nitro-substituted aurone (5b)Xanthine OxidaseEnzyme ActivityNot Specified5.8 µM-[2]
3-NitropropionateIsocitrate Lyase (ICL)Enzyme ActivityIsocitrateTime-dependent-Not Found
BenzoateTyrosinase (diphenolase activity)Enzyme ActivityL-DOPA (0.5 mM)0.99 ± 0.02 mM0.52 ± 0.02 mM[1]
CinnamateTyrosinase (diphenolase activity)Enzyme ActivityL-DOPA (0.5 mM)0.80 ± 0.02 mM0.40 ± 0.01 mM[1]

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay using a p-Nitroaniline (pNA) Chromogenic Substrate

This protocol describes a general method for determining the inhibitory effect of a nitroaniline compound on a target enzyme (e.g., a protease) that can cleave a synthetic substrate to release p-nitroaniline.

Materials:

  • Purified target enzyme

  • Chromogenic pNA substrate (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride for trypsin)

  • Nitroaniline inhibitor compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the pNA substrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare a stock solution of the nitroaniline inhibitor in DMSO.

    • Prepare a working solution of the target enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A series of dilutions of the nitroaniline inhibitor (e.g., 100 µM to 0.1 µM final concentration). Include a control well with DMSO only (no inhibitor).

      • Target enzyme solution.

    • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows for the binding of the inhibitor to the enzyme before the substrate is introduced.[3]

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the pNA substrate to each well. The final volume in all wells should be the same.

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate of pNA release) by calculating the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.[3]

Protocol 2: Determination of Michaelis-Menten Constant (Km) and Vmax

Understanding the kinetic parameters of the enzyme-substrate interaction is essential for characterizing the mechanism of inhibition.

Procedure:

  • Follow the general assay setup as described in Protocol 1, but without any inhibitor.

  • Vary the concentration of the pNA substrate over a wide range (e.g., 0.1 to 10 times the expected Km).

  • Measure the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[4] Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), to determine these parameters.[4]

Protocol 3: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol helps to elucidate how the nitroaniline inhibitor interacts with the enzyme.

Procedure:

  • Perform a series of enzyme kinetic experiments as described in Protocol 2 (varying substrate concentration) in the absence and presence of several fixed concentrations of the nitroaniline inhibitor.

  • Generate Michaelis-Menten or Lineweaver-Burk plots for each inhibitor concentration.

  • Analyze the changes in Km and Vmax in the presence of the inhibitor:

    • Competitive Inhibition: Vmax remains unchanged, while the apparent Km increases. In a Lineweaver-Burk plot, the lines will intersect at the y-axis.[4]

    • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. In a Lineweaver-Burk plot, the lines will intersect at the x-axis.[4]

    • Uncompetitive Inhibition: Both Vmax and Km decrease. In a Lineweaver-Burk plot, the lines will be parallel.[4]

    • Mixed Inhibition: Both Vmax and Km are altered, and the lines on a Lineweaver-Burk plot will intersect at a point other than the axes.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which varies depending on the mechanism of inhibition. For competitive inhibition, the equation is: Ki = IC50 / (1 + [S]/Km)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_plate Set up 96-well plate: Buffer, Inhibitor, Enzyme prep_buffer->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate prep_substrate Prepare pNA-Substrate Stock start_reaction Initiate reaction with Substrate prep_substrate->start_reaction prep_inhibitor Prepare Nitroaniline Inhibitor Stock prep_inhibitor->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance at 405 nm start_reaction->measure_abs calc_velocity Calculate Initial Velocities measure_abs->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition kinetic_analysis Kinetic Analysis (Km, Ki) calc_velocity->kinetic_analysis determine_ic50 Determine IC50 plot_inhibition->determine_ic50

Caption: Experimental workflow for studying enzyme inhibition by nitroanilines.

sirt6_pathway sirt6 SIRT6 nam Nicotinamide sirt6->nam deacetyl_h3 Deacetylated Histone H3 sirt6->deacetyl_h3 Deacetylation nad NAD+ nad->sirt6 acetyl_h3 Acetylated Histone H3 (e.g., H3K9ac, H3K56ac) acetyl_h3->sirt6 chromatin Chromatin Remodeling deacetyl_h3->chromatin dna_repair DNA Repair deacetyl_h3->dna_repair gene_silencing Gene Silencing deacetyl_h3->gene_silencing

Caption: Simplified SIRT6 histone deacetylation pathway.

glyoxylate_shunt isocitrate Isocitrate icl Isocitrate Lyase (ICL) isocitrate->icl succinate Succinate icl->succinate glyoxylate Glyoxylate icl->glyoxylate tca To TCA Cycle succinate->tca ms Malate Synthase glyoxylate->ms acetyl_coa Acetyl-CoA acetyl_coa->ms malate Malate ms->malate gluconeogenesis To Gluconeogenesis malate->gluconeogenesis

Caption: The Glyoxylate Shunt pathway.

References

Application Note: Sample Preparation for the Analysis of N,N-Dimethyl-2-nitroaniline in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-2-nitroaniline is an organic compound that can be present in environmental water sources due to industrial discharge. Its detection and quantification are crucial for environmental monitoring and ensuring water quality. This document provides a detailed protocol for the sample preparation of this compound in environmental water samples, primarily focusing on Solid-Phase Extraction (SPE), a widely used technique for the selective extraction and concentration of analytes from complex matrices.[1][2] The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][3]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data for the analysis of nitroaromatic compounds, including aniline and nitroaniline derivatives, in water samples. While specific data for this compound is limited, the presented values for similar compounds provide a reasonable expectation of method performance.

Analyte GroupSample MatrixExtraction MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
NitroaromaticsMarine WaterSPE (Chromabond Easy)GC-MS/MS-77 - 333 fg/µL-[4][5]
Nitroaromatics and NitraminesRiver Water-HPLC---[6]
Energetic CompoundsGroundwater, Drinking WaterOn-line SPE (PGC)LC-MS (APCI)-2.5 - 563 pg/mL-[7]
Aniline and NitroanilinesTap and Pond WaterOn-line SPE (Dionex SolEx HRP)HPLC-UV93 - 1470.1 - 0.2 µg/L-[8]
Nitroaniline IsomersSewageSPE (Oasis HLB)HPLC-UV84.6 - 94.0-2.0 x 10⁻⁹ M - 4.5 x 10⁻⁹ M[2]
N-NitrosaminesDrinking WaterSPE (Coconut Charcoal)GC-CI-MS/MS77 - 106--[9][10]

Experimental Protocols

This section details a comprehensive protocol for the solid-phase extraction of this compound from environmental water samples. This method is based on established procedures for similar nitroaromatic compounds.[3][11]

Materials and Reagents

  • Analytes: this compound (≥98% purity)

  • Internal Standard (Optional but Recommended): Isotopically labeled this compound (e.g., d6)

  • Solvents: HPLC-grade methanol, acetonitrile, and deionized water

  • Additives: Formic acid (LC-MS grade)

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg or Oasis HLB)[2][11]

Instrumentation

  • SPE Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Analytical Balance

  • HPLC or GC-MS system

Procedure

1. Preparation of Standards and Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): If using an internal standard, dilute the stock solution appropriately with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank water matrix that has undergone the full extraction procedure. Concentrations may range from 1 ng/mL to 500 ng/mL. If used, add the internal standard to each calibrator.

2. Sample Collection and Preservation

  • Collect water samples in clean glass containers.

  • To retard microbiological and chemical transformations, samples can be preserved by acidification to pH 2 using sodium bisulfate.[6]

  • Filter the samples through a 0.45 µm membrane prior to extraction.[1]

3. Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[3][11]

  • Sample Loading: Load a known volume of the filtered and preserved water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[3]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.[3] For some applications, a wash with a weak organic solvent solution (e.g., 5% methanol in water) can help remove interferences.[11]

  • Drying: Dry the cartridge under a full vacuum for approximately 5-30 minutes to remove residual water.

  • Elution: Elute the trapped analyte from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent such as acetonitrile or methanol into a clean collection tube.[3][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase of the analytical method (e.g., 50:50 methanol/water with 0.1% formic acid).[11] Vortex the sample to ensure it is fully dissolved. Transfer to an HPLC vial for analysis.

4. Instrumental Analysis

  • Set up the HPLC or GC-MS system with the appropriate chromatographic conditions.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared water sample extracts.

  • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve. If an internal standard is used, calculate the peak area ratio of the analyte to the internal standard.[11]

Visualizations

Experimental Workflow for Sample Preparation

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from environmental water samples.

Sample_Preparation_Workflow cluster_spe node_sample 1. Sample Collection (Environmental Water) node_preserve 2. Preservation & Filtration (Acidification & 0.45µm filter) node_sample->node_preserve spe_condition a. Conditioning (Methanol, DI Water) node_preserve->spe_condition node_spe 3. Solid-Phase Extraction (SPE) spe_load b. Sample Loading spe_condition->spe_load spe_wash c. Washing (DI Water) spe_load->spe_wash spe_dry d. Drying spe_wash->spe_dry spe_elute e. Elution (Acetonitrile/Methanol) spe_dry->spe_elute node_concentrate 4. Concentration (Nitrogen Evaporation) spe_elute->node_concentrate node_reconstitute 5. Reconstitution (Mobile Phase) node_concentrate->node_reconstitute node_analyze 6. Instrumental Analysis (HPLC or GC-MS) node_reconstitute->node_analyze

Caption: Workflow for SPE of this compound.

References

Application Notes and Protocols for the GC Analysis of N,N-Dimethyl-2-nitroaniline via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2-nitroaniline is a substituted nitroaniline that, due to its polarity and thermal lability, presents challenges for direct analysis by gas chromatography (GC).[1] Derivatization is a crucial step to enhance its volatility and improve its chromatographic behavior, making it amenable to GC-based separation and detection.[2][3] This application note provides a detailed protocol for the derivatization of this compound via acetylation and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Acetylation is a robust and widely used derivatization technique for amines, resulting in stable derivatives suitable for GC analysis.[1][4]

Derivatization Principle

Acetylation involves the reaction of the target analyte with an acylating agent, typically an acid anhydride or an acyl halide. For this compound, which is a tertiary amine, the derivatization does not proceed via the typical acylation of a primary or secondary amine hydrogen. Instead, for many tertiary amines, derivatization can be challenging. However, under forcing conditions, some tertiary amines can undergo reactions. For the purpose of this protocol, we will focus on a robust acetylation method that is effective for a wide range of amines. It is important to note that the reactivity of tertiary amines towards acylation is significantly lower than that of primary and secondary amines.[5][6]

The proposed derivatization is an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine. Pyridine acts as a base to neutralize the acetic acid byproduct and can also act as a nucleophilic catalyst.[1]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Acetic Anhydride (GC derivatization grade)[1][4]

  • Pyridine (anhydrous)[1]

  • Ethyl Acetate (HPLC grade)

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Standard laboratory glassware

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate. From this stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL in ethyl acetate.

Derivatization Procedure
  • Sample Preparation: To 1 mL of the standard solution (or sample extract in ethyl acetate) in a glass vial, add 100 µL of pyridine.

  • Addition of Reagent: Add 200 µL of acetic anhydride to the vial.[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or water bath.[1] Optimization of reaction time and temperature may be necessary for complete derivatization.

  • Work-up: After cooling to room temperature, add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 1 minute. Allow the layers to separate.

  • Washing: Carefully transfer the organic (upper) layer to a clean vial. Wash the organic layer with 1 mL of 5% sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with 1 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Transfer the dried extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used.

GC-MS Parameters

The following are recommended starting parameters and may require optimization for your specific instrument and column.

ParameterValue
GC System
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity
SIM Ions (Proposed)To be determined from the mass spectrum of the derivatized standard.

Data Presentation

The following table presents typical quantitative data that can be expected from this method, based on the analysis of similarly derivatized aromatic amines. Actual values should be determined during method validation.

ParameterExpected Value
Linearity
Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)> 0.995
Limits of Detection
LOD (µg/mL)0.01 - 0.05
LOQ (µg/mL)0.03 - 0.15
Precision (%RSD)
Intra-day< 10%
Inter-day< 15%
Accuracy
Recovery (%)85 - 115%

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_workup Work-up cluster_analysis Analysis Sample This compound in Ethyl Acetate Add_Pyridine Add Pyridine Sample->Add_Pyridine 100 µL Add_Anhydride Add Acetic Anhydride Add_Pyridine->Add_Anhydride 200 µL Heat Heat at 60-70°C for 1h Add_Anhydride->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Bicarb Wash with 5% NaHCO3 Extract->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Dry Dry over Na2SO4 Wash_Water->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Inject 1 µL Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for the acetylation of this compound.

GCMS_Analysis_Pathway Injector Injector (250°C) Splitless Injection GC_Column GC Column (HP-5MS) Temperature Programmed Injector->GC_Column Vaporization & Transfer Ion_Source MS Ion Source (230°C) Electron Ionization (70 eV) GC_Column->Ion_Source Separation Quadrupole Quadrupole Mass Analyzer Ion_Source->Quadrupole Ionization & Fragmentation Detector Detector Quadrupole->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Detection

Caption: Logical pathway of the GC-MS analysis for the derivatized analyte.

References

The Strategic Utility of N,N-Dimethyl-2-nitroaniline in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-2-nitroaniline is a versatile intermediate in organic synthesis, primarily valued as a precursor for a variety of heterocyclic compounds and as a substrate for reduction reactions to yield the corresponding diamine. Its unique structural features, namely the ortho-disposed nitro and dimethylamino groups, allow for facile cyclization reactions and selective transformations, making it a key building block in the synthesis of pharmaceuticals and other functional organic molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic synthesis reactions.

One-Pot Synthesis of 2-Substituted-1-methylbenzimidazoles

The one-pot reductive cyclization of this compound with various aldehydes is an efficient method for the synthesis of 2-substituted-1-methylbenzimidazoles. This approach obviates the need for the isolation of the intermediate N,N-dimethyl-1,2-phenylenediamine, which can be unstable. Several methodologies have been developed, including the use of various reducing agents and reaction conditions.

Reductive Cyclization using Zinc and Sodium Bisulfite

A mild and environmentally friendly protocol utilizes zinc powder and sodium bisulfite in an aqueous medium to achieve the reductive cyclization of this compound with aromatic aldehydes.[1]

Quantitative Data Summary

EntryAldehydeProductReaction Time (min)Yield (%)
1Benzaldehyde1-Methyl-2-phenyl-1H-benzo[d]imidazole3092
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-methyl-1H-benzo[d]imidazole3095
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazole3090
44-Nitrobenzaldehyde1-Methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole3588
52-Thiophenecarboxaldehyde1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole3085

Experimental Protocol

  • To a solution of this compound (1 mmol) in 20 mL of water in a round-bottom flask, add zinc powder (3 mmol) and sodium bisulfite (6 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir for the time indicated in the table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the solid zinc catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-substituted-1-methylbenzimidazole.[1]

Experimental Workflow

One_Pot_Benzimidazole_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound in Water B Add Zn powder and NaHSO3 A->B Step 1 C Stir at RT for 10 min B->C D Add Aldehyde C->D Step 2 E Heat to 100°C D->E Step 3 F Filter to remove Zn E->F Step 4 G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Workflow for the one-pot synthesis of 2-substituted-1-methylbenzimidazoles.

Microwave-Assisted Synthesis using Sodium Dithionite

Microwave irradiation provides a rapid and efficient alternative for the synthesis of benzimidazoles. Sodium dithionite is employed as the reducing agent in this protocol.[2]

Quantitative Data Summary

EntryAldehydePower (W)Time (min)Yield (%)
14-Hydroxybenzaldehyde600592
23,4-Dimethoxybenzaldehyde600690
34-(Dimethylamino)benzaldehyde600594
4Cinnamaldehyde600785

Experimental Protocol

  • In a microwave-safe vessel, dissolve this compound (1 mmol) and the desired aldehyde (1 mmol) in 10 mL of DMSO.

  • Add sodium dithionite (3 mmol) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 600 W for the time specified in the table.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.[2]

Reduction of this compound to N,N-Dimethyl-1,2-phenylenediamine

The reduction of the nitro group in this compound is a crucial step for the synthesis of various compounds, including the subsequent formation of benzimidazoles in a stepwise manner.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly used catalyst.[3]

Experimental Protocol

  • Dissolve this compound (10 mmol) in 50 mL of methanol in a hydrogenation vessel.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain N,N-dimethyl-1,2-phenylenediamine, which can be used in the next step without further purification.

Reduction with Sodium Borohydride and a Catalyst

Sodium borohydride, in combination with a transition metal salt like nickel(II) acetate, can effectively reduce nitroanilines.[4]

Quantitative Data Summary

EntrySubstrateProductTime (min)Yield (%)
1This compoundN,N-Dimethyl-1,2-phenylenediamine2095

Experimental Protocol

  • In a round-bottomed flask, dissolve this compound (1 mmol) in a mixture of CH3CN (3 mL) and H2O (0.3 mL).

  • Add Ni(OAc)2·4H2O (0.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add NaBH4 (4 mmol) portion-wise to the reaction mixture. A black precipitate will form.

  • Continue stirring for 20 minutes. Monitor the reaction by TLC.

  • Upon completion, add 5 mL of water and stir for 10 minutes.

  • Extract the mixture with CH2Cl2 (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by short column chromatography on silica gel.[4]

Reaction Mechanism

The one-pot synthesis of benzimidazoles from 2-nitroanilines proceeds through a reductive cyclization mechanism. The nitro group is first reduced to an amino group, forming a 1,2-diamine intermediate. This diamine then condenses with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and aromatization to yield the final benzimidazole product.

Reductive_Cyclization_Mechanism A N,N-Dimethyl- 2-nitroaniline B N,N-Dimethyl- 1,2-phenylenediamine (in situ) A->B Reduction [H] D Schiff Base Intermediate B->D Condensation - H2O C Aldehyde C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 1-Methyl-2-substituted- benzimidazole E->F Aromatization - H2

General mechanism for the reductive cyclization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of N,N-Dimethyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies:

  • Nucleophilic Aromatic Substitution (SₙAr): This is the most common method, involving the reaction of 2-chloronitrobenzene with dimethylamine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the amine.[1][2]

  • Methylation of 2-nitroaniline: This route involves the N-methylation of 2-nitroaniline using a suitable methylating agent. While viable, this method can be complicated by the potential for over-methylation or reaction at other sites, and often uses hazardous reagents like dimethyl sulfate or methyl iodide.[3][4] Greener alternatives using methanol or dimethyl carbonate are also being explored.[5]

Q2: My crude product is a dark, oily substance. Is this expected?

A2: Yes, it is common for the crude product of this compound synthesis to be an oil or a low-melting solid. Dark coloration is also typical for nitro compounds due to the presence of minor, highly colored impurities.[6] Proper purification through column chromatography or recrystallization should yield a cleaner, crystalline product.

Q3: What are common side-products, and how can I minimize them?

A3: A common side-product is 2-nitrophenol, which can form if moisture is present in the reaction, allowing for a competing hydrolysis reaction. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents. Another potential issue, particularly in methylation routes, is the formation of a quaternary ammonium salt from over-methylation. In SₙAr reactions, using a precise stoichiometry of reactants can help prevent side reactions.

Q4: I'm having difficulty getting the product to crystallize during recrystallization. What can I do?

A4: If crystallization is slow or fails to initiate, you can try several techniques[6][7]:

  • Seeding: Add a single, pure crystal of this compound to the cooled solution to act as a nucleation site.

  • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.

  • Concentration: If too much solvent was used, carefully evaporate a portion of it to increase the product's concentration.

  • Slow Cooling: Allow the solution to cool gradually to room temperature before moving it to an ice bath. Drastic temperature changes can sometimes result in oiling out rather than crystallization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing a low yield, it is crucial to determine whether the reaction failed to proceed or if the product was lost during workup and purification.

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Caption: Troubleshooting logic for diagnosing low yield.

Issue 2: Product Fails Purity Analysis (e.g., NMR, GC-MS)

Contamination is a common issue that can often be resolved by modifying the purification protocol.

Observed Impurity Possible Cause Recommended Solution
Starting Material (2-Chloronitrobenzene) Incomplete reaction.Increase reaction time or temperature. Using a slight excess of the amine can also drive the reaction to completion.[8]
2-Nitrophenol Presence of water in the reaction mixture leading to hydrolysis.Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.
Di-substituted Products (from related syntheses) Amine acts as a nucleophile twice (less common for dimethylamine).This is more common with primary amines. Using a controlled stoichiometry (slight excess of amine) is generally sufficient to prevent this with dimethylamine.[8]
Solvent Residue (e.g., DMF, DMSO) Inadequate removal during purification.Dry the final product under high vacuum for an extended period. If recrystallizing, ensure the final product is thoroughly washed with a cold, non-polar solvent (like hexane) to remove residual high-boiling solvents.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for analogous SₙAr reactions.[1][2]

Materials and Reagents:

  • 2-Chloronitrobenzene

  • Dimethylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Amine Addition: Slowly add the dimethylamine solution (1.5 eq) to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the 2-chloronitrobenzene spot is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and increasing to 20%). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

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Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine 2-chloronitrobenzene and K₂CO₃ in flask Add_Solvent 2. Add anhydrous DMF Setup->Add_Solvent Add_Amine 3. Add dimethylamine solution Add_Solvent->Add_Amine Heat 4. Heat to 80-100 °C Add_Amine->Heat Monitor 5. Monitor by TLC Heat->Monitor Quench 6. Cool and pour into water Monitor->Quench Extract 7. Extract with Ethyl Acetate (3x) Quench->Extract Wash 8. Wash combined organic layers Extract->Wash Dry 9. Dry (MgSO₄) and concentrate Wash->Dry Chromatography 10. Column Chromatography Dry->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for SₙAr synthesis of this compound.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The following table summarizes expected outcomes based on variations in key parameters for similar SₙAr reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 60 °C80 °C120 °CHigher temperatures generally lead to faster reaction rates, but may increase side-product formation if excessive.[8][9] An optimal range is typically 80-100 °C.
Base K₂CO₃ (weak)DBU (strong, non-nuc.)Excess AmineA base is required to neutralize the HCl formed. K₂CO₃ is a cost-effective and common choice. Stronger bases like DBU can accelerate the reaction but may be less economical.[1] Using excess amine as the base is also a viable strategy.[2]
Solvent DMFDMSOEthanolPolar aprotic solvents like DMF or DMSO are ideal for SₙAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Alcohols like ethanol can be used but may lead to slower reactions.[2]
Reaction Time 2 hours6 hours12 hoursReaction should be monitored by TLC. Typical times range from 4-12 hours depending on temperature and substrate reactivity.[9]

References

Technical Support Center: Purification of Crude N,N-Dimethyl-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N,N-Dimethyl-2-nitroaniline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the solubility profiles of similar nitroaniline compounds, ethanol or a mixed solvent system of ethanol and water is highly recommended.[1] this compound is expected to be soluble in hot ethanol and less soluble in cold ethanol, which are key characteristics of a good recrystallization solvent. For compounds with moderate polarity like this compound, a mixture of a "good" solvent (like ethanol, in which the compound is soluble) and a "poor" solvent (like water, in which it is less soluble) can be fine-tuned to achieve optimal purification.[2][3]

Q2: My this compound appears as a yellow oil, not a solid. Can I still purify it by recrystallization?

A2: Some sources describe this compound as a yellow oil at room temperature.[4] If your crude product is an oil, direct recrystallization may not be feasible. In this case, other purification techniques such as column chromatography should be considered. However, if it is a low-melting solid, it might "oil out" during recrystallization. Please refer to the troubleshooting guide below for solutions to "oiling out."

Q3: What are the common impurities in crude this compound?

A3: The synthesis of this compound typically involves the nitration of N,N-dimethylaniline. Common impurities may include:

  • Isomeric byproducts: The nitration of N,N-dimethylaniline can also produce meta and para isomers (N,N-Dimethyl-3-nitroaniline and N,N-Dimethyl-4-nitroaniline).[5][6][7]

  • Unreacted starting materials: Residual N,N-dimethylaniline may be present.

  • Oxidation products: Strong nitrating conditions can lead to the formation of oxidation byproducts.[8]

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize the formation of pure crystals.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
"Oiling out" (product separates as a liquid) The melting point of the solute is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a mixed solvent system and adjusting the ratio to lower the boiling point of the mixture can also be effective.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Consider a preliminary purification step, such as passing the crude product through a short silica gel plug, before recrystallization.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent required for dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated. Perform the hot filtration as quickly as possible.
Washing crystals with warm or excessive solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals The impurity has similar solubility to the product.A second recrystallization may be necessary. For highly colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, be aware that charcoal can also adsorb some of your desired product.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data is an estimation based on the qualitative solubility of similar nitroaniline compounds.[9][10][11][12] Experimental determination is recommended for precise applications.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Water25Insoluble
Ethanol0Low
25Moderate
78 (Boiling)High
Ethanol/Water (80:20)0Very Low
25Low
~80 (Boiling)Moderate-High
Dichloromethane25Soluble
Acetone25Soluble
Toluene25Sparingly Soluble

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

  • Solvent Selection: Based on preliminary tests or the data in Table 1, select a suitable solvent or solvent mixture. An 80:20 ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 80% ethanol). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Insoluble impurities present? dissolved->hot_filtration filter Hot gravity filtration hot_filtration->filter Yes cool_solution Cool to room temperature, then ice bath hot_filtration->cool_solution No filter->cool_solution crystals_form Crystal formation cool_solution->crystals_form vacuum_filtration Vacuum filtration crystals_form->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of nitroanilines. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to unexpected peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected peaks (ghost peaks) in an HPLC chromatogram?

Unexpected peaks, often referred to as ghost or extraneous peaks, are signals in your chromatogram that do not originate from your target nitroaniline analytes.[1][2][3] These can interfere with the accuracy of your results.[1][2][4] Common sources are generally categorized as:

  • System Contamination: This can include carryover from previous injections where residual analytes adhere to injector parts, needles, or the column.[1][4][5] Leaching of compounds from system components like tubing, seals, or septa can also contribute.[4]

  • Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can introduce extraneous peaks.[1][4] This is particularly noticeable in gradient elution.[1][2] The mobile phase can also become contaminated over time with organic substances.[1][2]

  • Sample-Related Issues: The sample itself can be a source of unexpected peaks due to degradation of the nitroaniline analyte, interference from the sample matrix, or contamination during sample preparation from sources like glassware or vials.[1][4][6]

  • Environmental Contamination: Contaminants from the laboratory environment, such as volatile organic compounds from solvents, cleaning agents, or even dust, can be introduced into the system.[4][7]

Q2: I'm seeing a peak in my blank injection. What does this indicate?

A peak appearing in a blank injection (an injection of the mobile phase or solvent without the analyte) strongly suggests that the source of the contamination is the HPLC system itself or the mobile phase, rather than the sample.[2] This is a crucial first step in troubleshooting to isolate the problem.[3]

Q3: Could the nitroaniline sample itself be degrading and causing these extra peaks?

Yes, nitroanilines can be susceptible to degradation, leading to the appearance of new peaks in the chromatogram.[6] Aromatic nitro compounds, for instance, can undergo photodegradation when exposed to UV or visible light.[6] Hydrolysis is another potential degradation pathway, especially under strong acidic or basic conditions.[6] If you suspect degradation, it is advisable to prepare fresh solutions and investigate the stability of your nitroaniline in the chosen solvent.[6]

Q4: How can I differentiate between a true impurity and a system-related ghost peak?

A systematic approach is key. Running a blank gradient without any injection can help identify peaks originating from the system itself, such as from contaminated mobile phase bottles.[1][3] Injecting pure solvents can help isolate contributions from the mobile phase.[1] If the unexpected peak is present in the blank but not in the gradient run without an injection, the issue likely lies with the autosampler or injector.

Troubleshooting Guides

Guide 1: Systematic Identification of Ghost Peak Sources

This guide provides a step-by-step process to identify the origin of unexpected peaks in your nitroaniline analysis.

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Guide 2: Addressing Common Contamination Sources

This table summarizes common sources of contamination and recommended actions.

Source of ContaminationPotential CauseRecommended Actions
Mobile Phase Impurities in solvents (even HPLC grade)[1][4]Use high-purity, HPLC-grade solvents.[5] Prepare mobile phases fresh daily.[5] Degas the mobile phase properly.[7]
Contaminated water or additivesUse freshly purified water (e.g., Milli-Q). Ensure additives are of high purity.
HPLC System Carryover from previous injections[4][5]Implement a robust needle and injector wash protocol. Inject blanks between samples.
Leaching from tubing, seals, or fittings[4]Use high-quality, inert system components. Regularly inspect and replace worn parts.
Column bleed[5][7]Use a high-quality, stable HPLC column. Operate within the recommended pH and temperature ranges.
Sample Preparation Contaminated glassware, vials, or caps[1][5]Use thoroughly cleaned glassware. Rinse vials and caps with a clean solvent before use.
Sample degradation[6]Prepare samples fresh. Store stock solutions under appropriate conditions (e.g., protected from light, refrigerated).[6]
Environment Airborne contaminants[4][7]Keep solvent reservoirs covered. Maintain a clean laboratory environment.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Nitroaniline Isomers

This protocol provides a starting point for the separation of common nitroaniline isomers.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v).[8] The ratio may need to be optimized depending on the specific isomers.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30 °C.[8]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the nitroaniline reference standard in the mobile phase to a concentration of approximately 100 µg/mL.[8]

    • Sample Solution: Accurately weigh and dissolve the nitroaniline sample in the mobile phase to obtain a concentration within the expected calibration range.[8]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[9][10]

Protocol 2: Forced Degradation Study to Identify Degradant Peaks

This protocol can help to identify if unexpected peaks are a result of nitroaniline degradation.[6]

  • Preparation of Stock Solution: Prepare a stock solution of the nitroaniline in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.[6]

  • Stress Conditions (select as appropriate):

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before analysis.[6]

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at room temperature for 24-48 hours.[6]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period. Analyze a control sample kept in the dark.[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method. The appearance of new peaks in the stressed samples can help identify potential degradation products.[6]

Visualizing the Troubleshooting Logic

The following diagram illustrates the logical flow for diagnosing unexpected peaks.

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References

Technical Support Center: Optimizing Nitration of N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of N,N-Dimethyl-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of this compound to produce dinitroaniline derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dinitro Product 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the second nitration to occur efficiently. 2. Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the substrate may be inadequate for dinitration. 3. Substrate Degradation: The reaction temperature might be too high, leading to oxidation or decomposition of the starting material or product.1. Reaction Time & Temperature: After the initial nitration, consider slowly increasing the temperature to facilitate the second nitration. Monitor the reaction progress using TLC or HPLC. 2. Stoichiometry: Ensure at least two equivalents of the nitrating agent are used. A slight excess may be beneficial. 3. Temperature Control: Maintain a low temperature, especially during the addition of the nitrating agent, to control the exothermic reaction.[1]
Formation of Dark, Tarry Byproducts 1. Oxidation: The strong acidic and oxidizing conditions of the nitration mixture can lead to the oxidation of the aniline derivative, especially at elevated temperatures. 2. Runaway Reaction: Localized "hot spots" due to poor mixing or rapid addition of the nitrating agent can cause uncontrolled side reactions.1. Temperature Management: Keep the reaction temperature strictly within the optimized range. Using an ice-salt bath can provide better cooling. 2. Controlled Addition & Stirring: Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution and prevent localized temperature spikes.
Unexpected Isomer Distribution 1. Reaction Temperature: Temperature can significantly influence the regioselectivity of the nitration. 2. Acid Concentration: The concentration of sulfuric acid can affect the protonation of the dimethylamino group, which in turn influences its directing effect.1. Precise Temperature Control: Maintain a consistent and optimized temperature throughout the reaction. 2. Consistent Reagents: Use the same concentration of acids for all experiments to ensure reproducibility.
Product Fails to Precipitate Upon Quenching 1. Solubility: The dinitrated product may have some solubility in the acidic aqueous solution. 2. Insufficient Quenching: The volume of the quenching solution (ice/water) may not be large enough to induce precipitation.1. Neutralization: Carefully neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to decrease the solubility of the product.[1] 2. Extraction: If precipitation is minimal, extract the product from the aqueous solution using a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of this compound?

A1: While specific data for this substrate is limited, for the related mononitration of N,N-dimethylaniline, a temperature range of 5-10°C is recommended to achieve a good yield and minimize byproducts.[1] For dinitration, it is crucial to maintain a low temperature during the initial phase of the reaction and potentially increase it slightly to facilitate the second nitration, while carefully monitoring for side reactions.

Q2: What are the expected major products of this reaction?

A2: The nitration of this compound is expected to yield a mixture of dinitro isomers. The primary products are likely to be N,N-Dimethyl-2,4-dinitroaniline and N,N-Dimethyl-2,6-dinitroaniline due to the ortho,para-directing effect of the dimethylamino group and the meta-directing effect of the existing nitro group.

Q3: How can I minimize the formation of polynitrated byproducts?

A3: Strict control of the reaction temperature is the most critical factor.[2] Additionally, using the correct stoichiometry of the nitrating agent (a slight excess for dinitration) and a controlled, slow addition rate will help prevent over-nitration.

Q4: What is the role of sulfuric acid in this reaction?

A4: Concentrated sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the electrophile in the reaction. Second, it protonates the dimethylamino group, which can influence the regioselectivity of the nitration.

Q5: What safety precautions should be taken during this experiment?

A5: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use an ice bath to control the reaction temperature and add the nitrating agent slowly and carefully. Be prepared for a potential runaway reaction by having a larger container of ice water nearby to quench the reaction if necessary.

Data Presentation

The following table presents illustrative data on the effect of temperature on the yield and isomer ratio for the dinitration of this compound. Please note that this data is hypothetical and intended to demonstrate expected trends. Actual results may vary.

Reaction Temperature (°C) Total Yield of Dinitroanilines (%) Isomer Ratio (2,4-dinitro : 2,6-dinitro) Observed Byproducts
0 - 5753 : 1Minor amounts of mononitrated starting material
5 - 10852.5 : 1Trace amounts of oxidized byproducts
15 - 20702 : 1Increased oxidized byproducts, some tar formation
> 25401.5 : 1Significant tar formation and decomposition

Experimental Protocols

Adapted Protocol for the Dinitration of this compound

This protocol is adapted from the established procedure for the mononitration of N,N-dimethylaniline.[1] Optimization may be required for your specific experimental setup.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dry Ice (optional, for enhanced cooling)[1]

  • Deionized Water

  • Ammonium Hydroxide (concentrated)

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath (or ice-salt bath)

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to below 10°C.

  • Slowly add this compound to the cooled sulfuric acid while stirring. Maintain the temperature below 25°C during the addition. Continue to cool the mixture until the temperature reaches 5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with cooling and stirring. A molar ratio of approximately 2.2:1 (nitric acid:substrate) is recommended for dinitration.

  • Nitration Reaction: Transfer the nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. The tip of the dropping funnel should be below the surface of the reaction mixture.

  • Temperature Control: Carefully control the reaction temperature between 5°C and 10°C during the addition of the nitrating agent.[1] Use small pieces of dry ice to maintain the temperature if necessary.[1] The addition should take approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 5-10°C for an additional hour.

  • Quenching: Pour the reaction mixture slowly with stirring into a large beaker containing a mixture of ice and water.

  • Precipitation and Isolation: Slowly add concentrated ammonium hydroxide to the quenched mixture with good stirring and cooling to neutralize the acid and precipitate the product. The temperature should be kept below 25°C.

  • Collect the crude product by vacuum filtration on a Büchner funnel and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified dinitroaniline derivatives.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve this compound in cold concentrated H₂SO₄ nitration Add Nitrating Mixture Dropwise (5-10°C) prep_substrate->nitration prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating->nitration stir Stir for 1 hour (5-10°C) nitration->stir quench Pour onto Ice/Water stir->quench neutralize Neutralize with NH₄OH quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end end recrystallize->end Purified Dinitroaniline Product

Caption: Experimental workflow for the nitration of this compound.

troubleshooting_logic start Low Yield or Byproduct Formation check_temp Was Temperature Maintained between 5-10°C? start->check_temp check_addition Was Nitrating Agent Added Slowly? check_temp->check_addition Yes high_temp High Temp: - Oxidation - Tar Formation check_temp->high_temp No check_stirring Was Stirring Vigorous? check_addition->check_stirring Yes fast_addition Fast Addition: - Local Hotspots - Runaway Reaction check_addition->fast_addition No poor_stirring Poor Stirring: - Incomplete Reaction - Local Hotspots check_stirring->poor_stirring No optimized Optimized Conditions: - Good Yield - High Purity check_stirring->optimized Yes

Caption: Troubleshooting logic for optimizing the nitration reaction.

References

resolving poor mass balance in N,N-Dimethyl-2-nitroaniline degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor mass balance and other common issues encountered during N,N-Dimethyl-2-nitroaniline degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, the primary degradation pathways under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) are anticipated to be the reduction of the nitro group and potential N-dealkylation. Other minor pathways could include hydroxylation of the aromatic ring.

Q2: I am observing poor mass balance in my this compound degradation study. What are the common causes?

A2: Poor mass balance in forced degradation studies is a frequent challenge. Several factors could be contributing to this issue in your experiments:

  • Formation of Volatile or Gaseous Degradants: Degradation products that are volatile can be lost from the sample solution, leading to a lower overall mass recovery.

  • Precipitation of Degradants: Some degradation products may not be soluble in the diluent or mobile phase used for analysis, causing them to precipitate out of the solution and not be injected into the analytical instrument.

  • Formation of Non-Chromophoric Degradants: If you are using a UV-based detector (like HPLC-UV), some degradation products may lack a chromophore, rendering them undetectable by this method.

  • Poor Recovery of Degradation Products: Degradants may adsorb to the surface of the sample container or filter membranes, leading to incomplete recovery.

  • Inappropriate Analytical Method Sensitivity: The analytical method may not be sensitive enough to detect all the minor degradation products, leading to an underestimation of the total mass.

Q3: My degradation of this compound seems incomplete, even under harsh stress conditions. What can I do?

A3: If you are observing incomplete degradation, consider the following troubleshooting steps:

  • Increase Stressor Concentration: The concentration of the acid, base, or oxidizing agent may not be sufficient to induce significant degradation. A stepwise increase in the stressor concentration is recommended.

  • Extend Exposure Time: The duration of the stress test might be too short. Try extending the time points for sample collection and analysis.

  • Elevate Temperature: For hydrolytic and thermal degradation studies, increasing the temperature can significantly accelerate the rate of reaction.

  • Optimize Solvent System: The solubility of this compound in the stress medium is critical for effective degradation. Ensure the compound is fully dissolved to allow for uniform exposure to the stressor.

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Mass Balance Formation of volatile or non-chromophoric degradants.Use a mass-sensitive detector like a mass spectrometer (LC-MS) to identify all degradation products.
Precipitation of degradation products.Visually inspect samples for any precipitates. If observed, try a different diluent or mobile phase. Analyze the precipitate separately if possible.
Poor recovery from sample matrix or container.Use silanized glassware to minimize adsorption. Evaluate the recovery of the parent compound and known degradants from the matrix.
Inconsistent Results Degradation of the stock solution.Prepare fresh stock solutions for each experiment and verify their purity before use.
Incomplete dissolution of the sample.Ensure complete dissolution of this compound in the chosen solvent before applying stress conditions. Sonication may be helpful.
Appearance of Unexpected Peaks Contamination from reagents or glassware.Run a blank experiment with all reagents and solvents to identify any background peaks.
Interaction with excipients (for drug product studies).Analyze the placebo under the same stress conditions to identify any degradation products originating from the excipients.

Experimental Protocols

The following are general protocols for performing forced degradation studies on this compound. These should be adapted based on the specific goals of your study and the analytical method being used. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurate quantification.

Stability-Indicating HPLC Method Development (General Approach)
  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to separate compounds with a range of polarities.

  • Detection: A photodiode array (PDA) detector is highly recommended to identify the spectral characteristics of any new peaks that appear due to degradation.

Forced Hydrolytic Degradation

Acidic Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add an equal volume of 1 M HCl to the solution.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Basic Hydrolysis:

  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.

  • Add an equal volume of 1 M NaOH to the solution.

  • Incubate the mixture at 60°C.

  • Withdraw aliquots at various time intervals.

  • Neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

Forced Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.

  • Add an equal volume of 3% hydrogen peroxide to the solution.

  • Incubate the mixture at room temperature.

  • Withdraw aliquots at specified time points.

  • Dilute the samples with the mobile phase for immediate HPLC analysis.

Forced Photolytic Degradation
  • Prepare a 1 mg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analyze the exposed sample by HPLC and compare it to a control sample stored in the dark.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation prep Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sampling Withdraw Samples at Time Intervals stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze mass_balance Calculate Mass Balance analyze->mass_balance G cluster_pathways Potential Degradation Pathways parent This compound nitro_reduction Nitro Group Reduction parent->nitro_reduction n_dealkylation N-Dealkylation parent->n_dealkylation ring_hydroxylation Ring Hydroxylation parent->ring_hydroxylation

dealing with insoluble degradation products of nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the formation of insoluble degradation products during experiments involving nitroanilines.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the formation of insoluble, often polymeric or tar-like, byproducts in your nitroaniline reactions.

Problem Potential Cause Suggested Solution
Dark, tar-like residue forms in the reaction vessel. Polymerization of nitroaniline. This is often caused by excessively high temperatures or highly acidic conditions.1. Temperature Control: Ensure the reaction temperature is strictly controlled and does not exceed the recommended range for the specific protocol. Use an ice bath for exothermic reactions, such as nitration. 2. Acid Concentration: Avoid using overly concentrated acids where possible. If a strong acid is necessary, consider adding it slowly at a reduced temperature. 3. Protecting Groups: For reactions like nitration of aniline, protecting the amine group as an acetanilide can prevent side reactions and the formation of colored byproducts.
An unexpected precipitate crashes out of solution. Formation of an insoluble degradation product. This could be a polymer or another insoluble byproduct. Poor solvent choice. The desired product or an intermediate may have low solubility in the chosen solvent.1. Solvent Selection: Consult the solubility data (Table 1) to ensure you are using an appropriate solvent that can solubilize your reactants, intermediates, and product. 2. Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by IR spectroscopy or melting point) to determine if it is a degradation product or your desired compound. 3. Purification: If the precipitate is an impurity, it may be possible to remove it by filtration if the desired product remains in solution.
The reaction mixture turns dark brown or black. Decomposition of the nitroaniline. This can be a precursor to polymerization and is often initiated by heat or strong acids.1. Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and the formation of impurities. 2. Reduce Reaction Time: If the desired product is formed early and degradation occurs with longer reaction times, consider quenching the reaction sooner.
Difficulty cleaning glassware after the reaction. Adhesion of insoluble polymeric byproducts to the glass. These tars can be highly resistant to standard washing procedures.1. Immediate Cleaning: Clean glassware as soon as possible after use to prevent the residues from hardening. 2. Specialized Cleaning Protocols: Use a specific protocol for removing organic tars (see Experimental Protocols section). This may involve strong oxidizing acids or a base bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common insoluble degradation products of nitroanilines?

A1: The most common insoluble degradation products are polymers, which often present as dark-colored tars or amorphous solids. These can form through self-polymerization of the nitroaniline, especially under conditions of high heat or strong acid. The reaction of p-nitroaniline with concentrated sulfuric acid is a well-known example that produces a voluminous, black, carbonaceous foam.[1]

Q2: How can I prevent the formation of these insoluble byproducts?

A2: Prevention is key. Here are some strategies:

  • Control Reaction Conditions: Maintain the recommended temperature and use the correct concentration of reagents. For exothermic reactions like nitration, use an ice bath and add reagents slowly.[2]

  • Protecting Groups: When performing electrophilic aromatic substitution on aniline, protect the amino group (e.g., by converting it to an acetanilide) to moderate its reactivity and prevent unwanted side reactions.[3]

  • Solvent Choice: Use a solvent in which your starting materials, intermediates, and product are all reasonably soluble to prevent precipitation and localized concentration that can lead to side reactions.

Q3: My reaction has already produced a tar-like substance. Can I still salvage my product?

A3: It may be possible. If your desired product is soluble in a particular organic solvent and the tar is not, you may be able to perform a filtration. First, try to dissolve the reaction mixture in a suitable solvent (see Table 1). If the product dissolves but the tar remains as a solid, you can filter the mixture. The product can then be recovered from the filtrate. It is advisable to perform a small-scale test first.

Q4: What is the best way to clean glassware that has been contaminated with these insoluble polymers?

A4: Standard detergents are often ineffective against these stubborn residues. A more aggressive cleaning method is required. See the detailed "Protocol for Cleaning Glassware Contaminated with Nitroaniline Polymers" in the Experimental Protocols section. This typically involves the use of strong oxidizing acids or a base bath. These methods should be performed with extreme caution and appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Solubility of Nitroaniline Isomers in Common Solvents

This table provides a qualitative and quantitative overview of the solubility of nitroaniline isomers, which can aid in the selection of solvents for reactions and purifications.

Solvento-Nitroanilinem-Nitroanilinep-Nitroaniline
Water Limited solubility (~0.4 g/L at 25°C)[4]Slightly soluble (~1.2 g/L at 24°C)[5]Sparingly soluble (~0.8 g/L at 20°C)[6]
Ethanol Soluble[4]Soluble (1 g / 20 mL)[5]Soluble
Methanol SolubleVery soluble (1 g / 11.5 mL)[5]Soluble
Acetone SolubleSoluble[5]Soluble
Ether Soluble[4]Soluble (1 g / 18 mL)[5]Soluble
Benzene SolubleSlightly soluble[5]Slightly soluble
Acetonitrile SolubleSolubleSoluble
N,N-Dimethylformamide (DMF) SolubleSolubleSoluble

Experimental Protocols

Protocol 1: Cleaning Glassware Contaminated with Nitroaniline Polymers

Warning: This procedure involves the use of highly corrosive and hazardous materials. It must be performed in a certified fume hood with appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

Method 1: Base Bath

  • Preparation: Prepare a base bath by dissolving sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol to create a saturated solution. This should be done in a heavy-walled container (e.g., a thick plastic bucket or a designated glass container).

  • Soaking: Carefully place the contaminated glassware into the base bath, ensuring the residue is fully submerged. Allow the glassware to soak for several hours or overnight.

  • Rinsing: Using tongs, carefully remove the glassware from the base bath. The glass will be very slippery. Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Method 2: Oxidizing Acid Solution (Piranha Solution - Use with Extreme Caution)

  • Preparation: In a fume hood, prepare the piranha solution by slowly and carefully adding hydrogen peroxide (30%) to concentrated sulfuric acid. A common ratio is 1:3 (H₂O₂:H₂SO₄). Never add the acid to the peroxide. The mixture is highly exothermic and extremely reactive.

  • Application: Carefully pour the piranha solution into the contaminated glassware. The solution will react with the organic residue.

  • Reaction Time: Allow the solution to stand for 10-20 minutes. Do not leave it for extended periods or cap the container, as gas will be generated.

  • Disposal and Rinsing: Carefully transfer the used piranha solution to a designated waste container for hazardous materials. Copiously rinse the glassware with tap water, followed by deionized water.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Insoluble Degradation Products start Insoluble Product Observed check_conditions Review Reaction Conditions (Temp, Acid Conc.) start->check_conditions is_preventable Were Conditions Off-Spec? check_conditions->is_preventable adjust_protocol Adjust Protocol: - Control Temperature - Modify Acid Addition - Use Protecting Group is_preventable->adjust_protocol Yes salvage_product Attempt Product Salvage is_preventable->salvage_product No end_fail Restart with Adjusted Protocol adjust_protocol->end_fail solubility_test Perform Small-Scale Solubility Test salvage_product->solubility_test is_separable Is Product Separable from Tar by Solvent? solubility_test->is_separable filter_purify Filter and Purify Soluble Product is_separable->filter_purify Yes clean_glassware Clean Glassware (See Protocol 1) is_separable->clean_glassware No filter_purify->clean_glassware end_success Product Recovered filter_purify->end_success clean_glassware->end_fail

Troubleshooting workflow for insoluble byproducts.

Cleaning_Protocol Glassware Cleaning Workflow start Contaminated Glassware pre_rinse Pre-rinse with Acetone (Dispose of solvent waste properly) start->pre_rinse choose_method Select Cleaning Method pre_rinse->choose_method base_bath Base Bath (NaOH/KOH in Alcohol) Soak for several hours choose_method->base_bath For general organic tars oxidizing_acid Oxidizing Acid (e.g., Piranha) Soak for 10-20 min (EXTREME CAUTION) choose_method->oxidizing_acid For stubborn residues rinse_tap Thoroughly Rinse with Tap Water base_bath->rinse_tap oxidizing_acid->rinse_tap rinse_di Final Rinse with Deionized Water rinse_tap->rinse_di dry Dry Glassware rinse_di->dry end Clean Glassware dry->end

Workflow for cleaning contaminated glassware.

References

Technical Support Center: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of N-(2-hydroxyethyl)-4-nitroaniline, with a focus on minimizing charring and other common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-(2-hydroxyethyl)-4-nitroaniline.

Issue 1: Charring or Darkening of the Reaction Mixture

Question: My reaction mixture is turning dark brown or black, and I suspect charring. What is causing this and how can I prevent it?

Answer: Charring is a visual indicator of thermal decomposition of the starting materials or the product. In the synthesis of N-(2-hydroxyethyl)-4-nitroaniline, this is often due to excessively high reaction temperatures. The nitroaniline functional group is sensitive to heat, and prolonged exposure to high temperatures can lead to complex side reactions and polymerization, resulting in a tar-like, insoluble material.

Visual Cues of Incipient Charring:

  • Initial Color Change: The reaction mixture, typically a yellow to orange slurry or solution, may begin to darken, progressing from a deep orange to a reddish-brown.

  • Formation of Dark Spots: Small, dark, insoluble particles may appear in the reaction vessel, often adhering to the walls at the liquid-air interface or near the heating source.

  • Increased Viscosity: As decomposition progresses, the reaction mixture may become more viscous and tar-like.

  • Gas Evolution: In severe cases, the evolution of gases (potentially including oxides of nitrogen) may be observed.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range of 80-100°C.[1] Use a well-calibrated thermometer and a controlled heating source (e.g., an oil bath) to ensure even heat distribution.

  • Gradual Heating: Increase the temperature of the reaction mixture gradually to the target temperature.

  • Efficient Stirring: Ensure vigorous and consistent stirring throughout the reaction to prevent localized overheating.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition, which can be exacerbated by high temperatures.[2]

  • Purity of Starting Materials: Ensure the 4-nitroaniline and 2-chloroethanol are of high purity, as impurities can sometimes catalyze decomposition at lower temperatures.[1]

Issue 2: Low Yield of the Desired Product

Question: My reaction is complete, but the yield of N-(2-hydroxyethyl)-4-nitroaniline is lower than expected. What are the potential reasons for this?

Answer: Low yields can stem from several factors, including incomplete reaction, formation of side products, and loss of product during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: This reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed until the 4-nitroaniline spot is no longer visible. Reaction times of 6-12 hours are typical.[1]

    • Inadequate Temperature: While avoiding excessively high temperatures is crucial, a temperature that is too low will result in a very slow reaction rate. Ensure the temperature is maintained within the optimal 80-100°C range.[1]

    • Poor Solubility: 4-nitroaniline has limited solubility in many common solvents. Using a high-boiling point solvent or an ionic liquid can improve solubility and facilitate the reaction.[1]

  • Formation of Side Products:

    • The primary side product is the di-substituted N,N-bis(2-hydroxyethyl)-4-nitroaniline. Strategies to minimize its formation are detailed in the next section.

  • Loss During Workup and Purification:

    • Inefficient Extraction: The product may not be fully extracted from the aqueous reaction mixture. Use a suitable organic solvent like ethyl acetate and perform multiple extractions to ensure complete recovery.

    • Loss During Recrystallization: Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

Issue 3: Formation of the Di-substituted Side Product, N,N-bis(2-hydroxyethyl)-4-nitroaniline

Question: My final product is contaminated with a significant amount of the di-substituted product. How can I minimize its formation?

Answer: The formation of N,N-bis(2-hydroxyethyl)-4-nitroaniline is a common challenge. The mono-substituted product, N-(2-hydroxyethyl)-4-nitroaniline, can act as a nucleophile and react with another molecule of 2-chloroethanol.

Strategies to Minimize Di-substitution:

  • Molar Ratio of Reactants: Use a molar excess of 4-nitroaniline relative to 2-chloroethanol. A molar ratio of 2:1 to 3:1 (4-nitroaniline:2-chloroethanol) is recommended to increase the probability of 2-chloroethanol reacting with the starting material rather than the mono-substituted product.[3]

  • Slow Addition of 2-Chloroethanol: Adding the 2-chloroethanol dropwise to the reaction mixture over a period of time helps to maintain a low concentration of the alkylating agent, which disfavors the second alkylation reaction.[1]

  • Lower Reaction Temperature: In some cases, running the reaction at a slightly lower temperature (e.g., 60-80°C) can improve the selectivity for mono-alkylation, though this may require a longer reaction time to achieve full conversion of the 4-nitroaniline.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: Due to the poor solubility of 4-nitroaniline in many common solvents, high-boiling point polar aprotic solvents such as DMF (dimethylformamide) or the use of an ionic liquid like [BMIM]HSO4 are often recommended to facilitate the reaction.[1] Water or high-boiling point alcohols like isopropanol can also be used.

Q2: How can I effectively purify the crude N-(2-hydroxyethyl)-4-nitroaniline?

A2: The two most common and effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for purifying the solid product. A mixed solvent system of ethanol and water is commonly used.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting material and the di-substituted side product. A typical eluent system is a gradient of ethyl acetate in hexanes.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is considered complete when the spot corresponding to 4-nitroaniline is no longer visible on the TLC plate.

Q4: What are the expected yields for this synthesis?

A4: The yield for the synthesis of N-(2-hydroxyethyl)-4-nitroaniline can vary depending on the reaction conditions and purification efficiency. Generally, yields in the range of 70-85% can be expected under optimized conditions.[1]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Distribution

Molar Ratio (4-nitroaniline : 2-chloroethanol)Expected N-(2-hydroxyethyl)-4-nitroaniline (Mono-substituted)Expected N,N-bis(2-hydroxyethyl)-4-nitroaniline (Di-substituted)
1 : 1.2Major ProductSignificant Side Product
1.5 : 1Increased proportion of Major ProductDecreased proportion of Side Product
2 : 1High proportion of Major ProductMinimized Side Product

Note: The exact percentages will vary based on other reaction parameters such as temperature and reaction time.

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/ValueRationale
Temperature80-100°CBalances reaction rate with minimizing thermal decomposition.[1]
Reaction Time6-12 hoursEnsures complete consumption of the limiting reagent (monitor by TLC).[1]
Molar Ratio (4-nitroaniline : 2-chloroethanol)2:1 to 3:1Minimizes the formation of the di-substituted side product.[3]
SolventHigh-boiling polar aprotic (e.g., DMF) or ionic liquidImproves solubility of 4-nitroaniline.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)-4-nitroaniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (e.g., 2 equivalents) and a suitable solvent (e.g., DMF).

  • Reagent Addition: While stirring, add 2-chloroethanol (e.g., 1 equivalent) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the 4-nitroaniline is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude N-(2-hydroxyethyl)-4-nitroaniline in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid while heating on a hot plate.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for N-(2-hydroxyethyl)-4-nitroaniline Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 1. Reaction Setup (4-nitroaniline, solvent) s2 2. Add 2-chloroethanol s1->s2 s3 3. Heat (80-100°C) & Stir (6-12 hours) s2->s3 s4 4. Monitor by TLC s3->s4 w1 5. Cool to RT & Quench in Water s4->w1 w2 6. Extract with Ethyl Acetate w1->w2 w3 7. Wash, Dry & Concentrate w2->w3 p1 8. Recrystallization (Ethanol/Water) or Column Chromatography w3->p1

Caption: Workflow for the synthesis and purification of N-(2-hydroxyethyl)-4-nitroaniline.

troubleshooting_charring Troubleshooting Charring issue Issue: Charring/Darkening of Reaction Mixture cause1 Cause: Excessively High Temperature issue->cause1 cause2 Cause: Localized Overheating issue->cause2 cause3 Cause: Impure Starting Materials issue->cause3 solution1 Solution: Strict Temperature Control (80-100°C) cause1->solution1 solution2 Solution: Efficient & Consistent Stirring cause2->solution2 solution3 Solution: Use High-Purity Reagents cause3->solution3

Caption: A logical guide to troubleshooting charring during the synthesis.

References

Technical Support Center: Safe Quenching of Excess Thionyl Chloride in Aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of excess thionyl chloride following its reaction with aniline to synthesize N-sulfinylanilines.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between aniline and thionyl chloride?

The reaction of aniline with thionyl chloride typically yields N-sulfinylaniline, with aniline hydrochloride as a significant byproduct.[1] The overall reaction is:

3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl[1][2]

Q2: What are the recommended methods for removing excess thionyl chloride after the reaction?

The two primary methods for removing excess thionyl chloride are fractional distillation under reduced pressure and quenching.[2][3] The choice of method depends on the scale of the reaction, the stability of the desired N-sulfinylaniline product, and the available equipment.

Q3: When is distillation the preferred method?

Distillation is the preferred and most common industrial method for isolating N-sulfinylaniline products.[2] It is particularly recommended for large-scale reactions and when the N-sulfinylaniline derivative is sensitive to hydrolysis.[3] N-sulfinylanilines are known to be sensitive to moist air.[4]

Q4: When can quenching be considered?

Quenching can be a faster and simpler alternative for smaller, lab-scale reactions, provided the N-sulfinylaniline product is stable under the quenching conditions.[3] However, due to the sensitivity of N-sulfinylanilines to water, this method should be approached with caution.

Q5: What are the primary hazards associated with quenching excess thionyl chloride?

The primary hazards are the highly exothermic reaction with the quenching agent and the release of toxic and corrosive gases, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂).[5] Thionyl chloride reacts violently with water.[6][7]

Troubleshooting Guides

Issue 1: Vigorous and Uncontrolled Reaction During Quenching
  • Cause: The reaction of thionyl chloride with protic solvents like water is extremely exothermic.

  • Solution:

    • Perform the quench at a low temperature (0-5 °C) in an ice bath.

    • Slowly add the reaction mixture dropwise to a vigorously stirred, cold quenching solution.

    • Ensure efficient heat dissipation through vigorous stirring and a high surface area-to-volume ratio of the quenching vessel.

Issue 2: Low Yield or Decomposition of N-Sulfinylaniline Product After Quenching
  • Cause: N-sulfinylanilines are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The product may be degrading during the aqueous workup.

  • Solution:

    • Preferred Method: Use the distillation method to avoid contact with water altogether.[2]

    • If Quenching:

      • Minimize the time the product is in contact with the aqueous solution.

      • Use a weakly basic quenching agent like a cold, saturated sodium bicarbonate solution, which can neutralize the acidic byproducts without being overly harsh.

      • Maintain a low temperature throughout the quenching and workup process.

      • Immediately extract the product into a suitable organic solvent after quenching.

Issue 3: Formation of Unexpected Side Products or Discoloration
  • Cause: Side reactions can occur between thionyl chloride and aniline, especially at elevated temperatures. The crude product of reactions involving thionyl chloride can sometimes be a brown liquid.[8]

  • Solution:

    • Control the reaction temperature carefully during the addition of thionyl chloride to the aniline solution, typically keeping it between 0-10 °C.[2]

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture.[2]

    • Purify the crude product by fractional distillation under reduced pressure to remove impurities.[2]

Data Presentation

Table 1: Comparison of Methods for Removal of Excess Thionyl Chloride

MethodAdvantagesDisadvantagesBest Suited For
Fractional Distillation under Reduced Pressure - Protects water-sensitive products.[3]- High purity of the final product.[2]- Avoids introducing additional reagents.- Can be time-consuming.[3]- Requires specialized equipment (vacuum pump, distillation apparatus).[2]- Industrial scale synthesis.[2]- Isolation of water-sensitive N-sulfinylanilines.
Quenching - Fast and simple for small-scale reactions.[3]- Does not require specialized equipment.- Highly exothermic and potentially hazardous.[3]- Risk of product decomposition due to hydrolysis.[4]- Introduces aqueous waste streams.- Small-scale laboratory reactions where the product has known stability in the quenching medium.

Experimental Protocols

Protocol 1: Removal of Excess Thionyl Chloride by Fractional Distillation (Industrial Method)

This protocol is a general guideline for the kilogram-scale synthesis and purification of N-sulfinylaniline derivatives.[2]

  • Reaction:

    • In a clean, dry, and inerted glass-lined or stainless steel reactor, dissolve the aniline derivative in a suitable inert solvent (e.g., toluene, dichloromethane).

    • Cool the solution to 0-10 °C.

    • Slowly add thionyl chloride to the cooled solution while maintaining the temperature. The reaction is exothermic.

    • Allow the reaction to proceed at the specified temperature and monitor its completion using a suitable analytical method (e.g., GC, TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated aniline hydrochloride.

    • Wash the filter cake with a small amount of the reaction solvent and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude N-sulfinylaniline by fractional distillation under reduced pressure, collecting the fraction at the appropriate boiling point.

Protocol 2: Cautious Quenching of Excess Thionyl Chloride (Laboratory Scale)

WARNING: This procedure is hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of Quenching Solution:

    • Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Quenching Procedure:

    • Cool the reaction mixture containing excess thionyl chloride to room temperature.

    • Slowly and dropwise, add the reaction mixture to the cold, vigorously stirred sodium bicarbonate solution.

    • Maintain the temperature of the quenching solution below 20 °C throughout the addition.

    • After the addition is complete, continue stirring for at least 30 minutes to ensure all the thionyl chloride has reacted.

  • Work-up:

    • Promptly transfer the quenched mixture to a separatory funnel.

    • Extract the N-sulfinylaniline product with a suitable organic solvent (e.g., dichloromethane, diethyl ether). Aniline is soluble in many organic solvents.[9]

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Further purification may be necessary (e.g., by vacuum distillation).

Mandatory Visualization

Thionyl_Chloride_Aniline_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline in Inert Solvent Reaction_Mixture Reaction Mixture (N-Sulfinylaniline, Aniline HCl, Excess SOCl₂) Aniline->Reaction_Mixture Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Filtrate Filtrate (N-Sulfinylaniline, Excess SOCl₂) Filtration->Filtrate Aniline_HCl_Solid Aniline HCl (Solid) Filtration->Aniline_HCl_Solid Distillation Fractional Distillation (under vacuum) Filtrate->Distillation Pure_Product Pure N-Sulfinylaniline Distillation->Pure_Product Excess_SOCl2 Excess Thionyl Chloride Distillation->Excess_SOCl2

Caption: Industrial workflow for N-sulfinylaniline synthesis.

Quenching_Workflow Reaction_Mixture Reaction Mixture (Excess Thionyl Chloride) Quenching Slow, Dropwise Addition (0-5 °C, Vigorous Stirring) Reaction_Mixture->Quenching Quenching_Solution Cold Saturated NaHCO₃ Solution Quenching_Solution->Quenching Gaseous_Byproducts Gaseous Byproducts (HCl, SO₂) Quenching->Gaseous_Byproducts Aqueous_Workup Aqueous Workup (Extraction with Organic Solvent) Quenching->Aqueous_Workup Crude_Product Crude N-Sulfinylaniline Aqueous_Workup->Crude_Product

Caption: Laboratory workflow for quenching excess thionyl chloride.

Troubleshooting_Logic Start Problem Encountered Vigorous_Reaction Vigorous Reaction During Quenching? Start->Vigorous_Reaction Low_Yield Low Product Yield After Workup? Vigorous_Reaction->Low_Yield No Slow_Addition Slow Addition at Low Temperature with Vigorous Stirring Vigorous_Reaction->Slow_Addition Yes Side_Products Side Products or Discoloration? Low_Yield->Side_Products No Consider_Distillation Consider Distillation; Minimize Water Contact; Use Mild Base Low_Yield->Consider_Distillation Yes Control_Temp Control Reaction Temperature; Use Inert Atmosphere; Purify by Distillation Side_Products->Control_Temp Yes End Problem Resolved Side_Products->End No Slow_Addition->Low_Yield Consider_Distillation->Side_Products Control_Temp->End

Caption: Troubleshooting decision tree for thionyl chloride reactions.

References

addressing poor retention of N,N-dimethylaniline on silica gel tubes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the poor retention of N,N-dimethylaniline on silica gel tubes during air sampling.

Troubleshooting Guide

Low recovery or breakthrough of N,N-dimethylaniline during air sampling with silica gel tubes can be a significant issue. This guide provides a systematic approach to troubleshoot and resolve this problem.

Caption: Troubleshooting workflow for poor retention of N,N-dimethylaniline.

NN_Dimethylaniline_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Solution & Implementation start Low recovery or breakthrough of N,N-dimethylaniline detected check_humidity Were sampling conditions humid? start->check_humidity Begin Troubleshooting check_method Review NIOSH Method 2002 and OSHA Method PV2064 check_humidity->check_method No/Unsure humidity_issue High humidity is the likely cause. Silica gel has reduced capacity for N,N-dimethylaniline in humid conditions. check_humidity->humidity_issue Yes check_method->humidity_issue switch_media Switch to an alternative sampling medium: Phosphoric acid-coated XAD-7 tubes (as recommended by OSHA Method PV2064). humidity_issue->switch_media Identified Root Cause validate_method Validate the new sampling method in your laboratory. switch_media->validate_method Implement Solution

Frequently Asked Questions (FAQs)

Q1: We are experiencing poor retention and breakthrough of N,N-dimethylaniline on our silica gel tubes. What could be the cause?

A1: The most likely cause is high humidity during sampling.[1][2] Official studies by OSHA have demonstrated that silica gel tubes have poor retention of N,N-dimethylaniline under humid conditions, with retention efficiencies as low as 12%.[1] NIOSH also notes that silica gel has a reduced capacity for organic compounds in the presence of high humidity.[2] Water vapor in the air competes with N,N-dimethylaniline for adsorption sites on the silica gel, leading to displacement and subsequent loss of the analyte.

Q2: Is there a recommended alternative to silica gel tubes for sampling N,N-dimethylaniline?

A2: Yes, OSHA Method PV2064 recommends using phosphoric acid-coated XAD-7 tubes for the collection of N,N-dimethylaniline.[1][3] This sampling medium has been shown to provide good retention and desorption efficiencies for this analyte.

Q3: What were the findings of the OSHA retention study on N,N-dimethylaniline with silica gel tubes?

A3: A retention study was conducted where silica gel tubes were spiked with N,N-dimethylaniline at twice the Permissible Exposure Limit (PEL). After allowing them to equilibrate overnight, 30 liters of humid air were drawn through each tube. The subsequent analysis showed an average recovery of only 12%, indicating significant breakthrough and poor retention under these conditions.[1]

Q4: Where can I find the official analytical methods for N,N-dimethylaniline?

A4: The primary methods are NIOSH Method 2002 for Aromatic Amines and OSHA Method PV2064.[1][2][4][5][6] It is important to note that OSHA Method PV2064 was developed due to identified deficiencies in the NIOSH method concerning desorption efficiencies and stability on silica gel tubes.[1]

Quantitative Data Summary

The following table summarizes the retention efficiency of N,N-dimethylaniline on different sampling media as reported by OSHA.

Sampling MediumAnalyte LoadingAir Volume (Humid)Average Recovery
Silica Gel2.0 x PEL30 L12%
Sulfuric Acid Coated Glass Fiber Filter2.0 x PEL100 L4.2%
10% Phosphoric Acid Coated XAD-72.0 x PEL30 L92.9% (Desorption Efficiency)

Data sourced from OSHA Method PV2064.[1]

Experimental Protocols

Protocol for Retention Efficiency of N,N-Dimethylaniline on Silica Gel Tubes (Based on OSHA PV2064)

Objective: To determine the retention efficiency of N,N-dimethylaniline on silica gel sorbent tubes under humid conditions.

Materials:

  • Standard silica gel sorbent tubes (e.g., 150 mg/75 mg sections).

  • N,N-dimethylaniline, reagent grade.

  • Syringe for spiking.

  • Source of humid air (e.g., a controlled humidity chamber).

  • Calibrated personal sampling pump.

  • Apparatus for desorption (e.g., vials, ultrasonic bath).

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Desorption solvent (e.g., 95% ethanol).

Procedure:

  • Spiking:

    • Take a set of silica gel tubes.

    • Spike the front section of each tube with a known amount of N,N-dimethylaniline, equivalent to 2.0 times the OSHA PEL.

    • Seal the tubes and allow them to equilibrate overnight at ambient temperature.

  • Sampling Simulation:

    • The following day, connect the spiked tubes to a sampling pump.

    • Draw 30 liters of humid air (e.g., 80% relative humidity at 25°C) through each tube at a constant flow rate (e.g., 0.2 L/min).

  • Sample Preparation and Analysis:

    • After sampling, separate the front and back sections of each silica gel tube into individual vials.

    • Add 1 mL of 95% ethanol to each vial.

    • Desorb for 1 hour in an ultrasonic bath.

    • Analyze the desorbed samples by GC-FID.

  • Calculation:

    • Quantify the amount of N,N-dimethylaniline in both the front and back sections of the tube.

    • Calculate the recovery by comparing the total amount of N,N-dimethylaniline recovered from both sections to the amount initially spiked.

Caption: Experimental workflow for determining retention efficiency.

Retention_Efficiency_Workflow cluster_prep Preparation cluster_sampling Sampling Simulation cluster_analysis Analysis cluster_results Results spike Spike silica gel tubes with N,N-dimethylaniline equilibrate Equilibrate overnight spike->equilibrate humid_air Draw 30L of humid air through the tubes equilibrate->humid_air desorb Desorb with 95% ethanol (ultrasonic bath) humid_air->desorb analyze Analyze by GC-FID desorb->analyze calculate Calculate percent recovery analyze->calculate

References

Validation & Comparative

N,N-Dimethyl-2-nitroaniline Eclipses 2,4,6-trinitroaniline in Basicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of organic chemistry, the basicity of aniline derivatives is a subject of continuous investigation, with profound implications for reaction mechanisms and drug development. A detailed comparison reveals that N,N-Dimethyl-2-nitroaniline is a significantly stronger base than 2,4,6-trinitroaniline. This guide presents a comprehensive analysis of their basicities, supported by structural theory and referencing established experimental data for related compounds.

Executive Summary of Basicity Comparison

The significant difference in basicity between this compound and 2,4,6-trinitroaniline arises from a combination of electronic and steric effects. While both molecules feature electron-withdrawing nitro groups that decrease basicity, the steric hindrance in this compound plays a dominant role in enhancing its basic character compared to the heavily substituted and planar 2,4,6-trinitroaniline.

CompoundStructurepKa of Conjugate AcidBasicity
This compound this compound StructureNot available (estimated to be higher than o-nitroaniline)Stronger Base
2,4,6-trinitroaniline 2,4,6-trinitroaniline Structure-10.23Weaker Base

Note: A higher pKa of the conjugate acid corresponds to a stronger base.

Unraveling the Chemical Rationale

The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.

In 2,4,6-trinitroaniline , the amino group (-NH₂) is coplanar with the benzene ring. This planarity allows the lone pair on the nitrogen to be extensively delocalized into the aromatic ring through resonance. This effect is greatly amplified by the presence of three powerful electron-withdrawing nitro groups (-NO₂) at the ortho and para positions, which further pull the electron density away from the nitrogen atom. Consequently, the lone pair is significantly less available for donation to a proton, rendering 2,4,6-trinitroaniline an extremely weak base.

Conversely, This compound experiences a phenomenon known as "steric inhibition of resonance." The bulky N,N-dimethyl group and the adjacent nitro group at the ortho position cannot occupy the same plane as the benzene ring without significant steric clash. This forces the dimethylamino group to rotate out of the plane of the aromatic ring. As a result, the orbital containing the nitrogen's lone pair is no longer aligned with the p-orbitals of the benzene ring, preventing resonance-based delocalization. Although the ortho-nitro group still exerts a strong electron-withdrawing inductive effect, the localization of the lone pair on the nitrogen atom makes it substantially more available for protonation compared to 2,4,6-trinitroaniline.

G cluster_0 This compound cluster_1 2,4,6-trinitroaniline a Steric Hindrance (N(CH₃)₂ vs. NO₂) b Dimethylamino Group Rotated Out of Ring Plane a->b c Steric Inhibition of Resonance b->c d Localized Nitrogen Lone Pair c->d f Higher Basicity d->f e Inductive Effect (-I of NO₂ and +I of CH₃) e->d g Planar Structure (NH₂ and Ring) h Resonance Delocalization of Nitrogen Lone Pair g->h j Lower Basicity h->j i Strong Electron Withdrawal (Three -NO₂ groups) i->h

Experimental Determination of Basicity (pKa)

The basicity of a compound is quantified by the pKa of its conjugate acid. Standard methods for pKa determination include potentiometric titration and UV-Vis spectrophotometry.

Generalized Potentiometric Titration Protocol:
  • Solution Preparation: A precise amount of the aniline derivative is dissolved in a suitable solvent, often a water-alcohol mixture for compounds with low water solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).

  • Data Collection: The acid titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at the half-equivalence point.

G prep Prepare Analyte Solution setup Set up Titration Apparatus (pH meter, burette) prep->setup titrate Titrate with Standardized Acid setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Generalized Spectrophotometric Protocol:
  • Spectral Acquisition: The UV-Vis absorption spectra of the aniline derivative are recorded in highly acidic (fully protonated form) and highly basic or neutral (unprotonated form) solutions to identify the wavelengths of maximum absorbance (λ_max) for both species.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Absorbance Measurements: A constant concentration of the aniline derivative is added to each buffer solution, and the absorbance is measured at a selected wavelength (often the λ_max of one of the species).

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation, plotting the log of the ratio of the concentrations of the basic to acidic forms (determined from absorbance values) against pH. The pKa is the pH at which this ratio is zero.

Conclusion

The comparison between this compound and 2,4,6-trinitroaniline provides a clear illustration of the interplay between electronic and steric effects in determining molecular basicity. The steric hindrance in this compound prevents the delocalization of the nitrogen's lone pair, making it a significantly stronger base than 2,4,6-trinitroaniline, where extensive resonance and strong electron withdrawal drastically reduce the basicity of the amino group. This understanding is crucial for professionals in chemical research and drug development for predicting reaction outcomes and designing molecules with desired physicochemical properties.

A Comparative Guide to Analytical Method Validation for N,N-Dimethyl-2-nitroaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of N,N-Dimethyl-2-nitroaniline. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and drug development. This document outlines the performance of the two most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on key validation parameters.

While specific validated method data for this compound is not extensively published, this guide leverages data from structurally similar and isomeric nitroaniline compounds to provide a robust comparison. The presented data serves as a strong starting point for method development and validation for this compound.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical validation parameters for HPLC-UV and GC-based methods for the analysis of nitroaniline derivatives. These values provide a baseline for the expected performance of a validated method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-NPD/MS)
Linearity (r²) > 0.999[1]Applicable over a wide concentration range; specific r² not always stated.
Limit of Detection (LOD) 0.1–0.2 µg/L (for other nitroanilines)[1]2.3 µg/L (for 2-nitroaniline by GC-NPD)
Limit of Quantification (LOQ) Typically 3x LODTo be determined during validation.
Accuracy (% Recovery) 98% - 108% (for other nitroanilines)[1]Deviations of less than 15% from reference values in interlaboratory comparisons.[2]
Precision (% RSD) ≤ 0.3% (for other nitroanilines)[1]Similar precision between GC/MS and GC/MS-MS in the 1-45 µg/L range.[2]
Specificity High; can separate structurally similar impurities.Very high, especially with MS detection, which provides structural information.
Applicability Broad range of non-volatile and thermally labile compounds.[3]Suitable for volatile and thermally stable compounds. Derivatization may be needed for some polar analytes.[3]

Experimental Protocols

Detailed methodologies for the analysis of nitroaniline compounds using HPLC and GC are provided below. These protocols can be adapted and validated for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various matrices.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v).[3] The use of a buffer like phosphoric acid or formic acid may be necessary to control pH.

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Based on the UV spectrum of the analyte. For many nitroanilines, this is in the range of 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm filter before injection.

4. Quantification:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography (GC) Method

This method is suitable for the analysis of thermally stable and volatile compounds. Given that nitroanilines can be thermolabile, careful optimization is required.[1][4]

1. Instrumentation and Reagents:

  • GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Column: A fused silica capillary column (e.g., SE-54, 30 m x 0.25 mm).[5]

  • Carrier Gas: Helium.[5]

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent like toluene and create calibration standards through serial dilution.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (for NPD).

  • Oven Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C. The specific program will need to be optimized.

  • Injection Mode: Splitless injection is often recommended for trace analysis.[6]

3. Sample Preparation:

  • For solid samples, extraction with a suitable solvent (e.g., methylene chloride/acetone) may be necessary.[5]

  • The extract may require concentration and solvent exchange to a solvent compatible with the GC analysis (e.g., toluene).[5]

4. Quantification:

  • Construct a calibration curve by analyzing the standard solutions.

  • Quantify the amount of this compound in the sample by comparing its peak response to the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow A Define Analytical Method Requirements B Develop Analytical Method A->B C Perform Method Validation B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Method Validation Report D->J E->J F->J G->J H->J I->J K Routine Use of Validated Method J->K

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide: HPLC-UV vs. LC-MS for Nitroaniline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of nitroaniline isomers is critical for various applications, from environmental monitoring to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, commonly coupled with either a Ultraviolet (UV) detector or a Mass Spectrometer (MS). This guide provides an objective comparison of HPLC-UV and LC-MS for nitroaniline detection, supported by experimental data and detailed protocols to inform method selection.

At a Glance: Performance Comparison

The choice between HPLC-UV and LC-MS hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural confirmation. While HPLC-UV offers a robust and cost-effective solution for routine analyses, LC-MS provides unparalleled sensitivity and specificity, particularly for complex matrices and trace-level detection.[1]

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ≤ 0.2 µg/L for o-, m-, p-nitroaniline[2][3]10 µg/kg for p-nitroaniline[4]
1 µg/L for 3-nitroaniline[2]0.6 - 2.2 µg/L for p-nitroaniline and its metabolites[5]
Limit of Quantitation (LOQ) 2.0 x 10⁻⁹ M for o-, m-nitroaniline[2][6]30 µg/kg for p-nitroaniline[4]
4.5 x 10⁻⁹ M for 4-nitroaniline[6]2.0 - 7.4 µg/L for p-nitroaniline and its metabolites[5]
Linear Range 1 - 100 µg/L[2][3]1 - 100 µg/L[5]
5 - 1500 µg/L for 3-nitroaniline[2]
Selectivity Moderate; relies on chromatographic separation and UV absorbanceHigh; based on mass-to-charge ratio, offering greater confidence in identification
Structural Information Limited to UV spectrumProvides molecular weight and fragmentation patterns for structural elucidation[1][7]
Cost & Complexity Lower initial and operational cost, simpler to operateHigher initial and operational cost, more complex instrumentation and data analysis

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative experimental protocols for the analysis of nitroaniline using both HPLC-UV and LC-MS.

HPLC-UV Method for Nitroaniline Isomers in Wastewater

This method is suitable for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater samples.[6]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an Oasis HLB cartridge with methanol followed by water.

  • Pass 500 mL of the wastewater sample through the cartridge.

  • Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water.

  • Elute the analytes with a mixture of methanol and acetic acid.

2. Chromatographic Conditions:

  • Column: Agilent TC-C18 column

  • Mobile Phase: Acetonitrile/water 30/70 (v/v) under isocratic conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detector at a wavelength of 225 nm[6]

LC-MS/MS Method for p-Nitroaniline in Broiler Breast Tissue

This method is designed for the detection and quantification of p-nitroaniline in a complex biological matrix.[4]

1. Sample Preparation and Derivatization:

  • Homogenize the tissue sample.

  • Extract p-nitroaniline with acetonitrile.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the acetonitrile phase and add a derivatizing reagent.

  • Incubate the solution to complete the derivatization.

  • Centrifuge the final solution before injection.

2. Chromatographic Conditions:

  • Column: Kinetex C18 100 Å analytical column (100 × 4.6 mm, 5 μm) with a C18 guard column

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Program: A gradient is used, starting with 95% A and transitioning to 100% B.[4]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS System: Triple-quadrupole mass spectrometer

  • Key Parameters: Optimized spray voltage, vaporizer temperature, capillary temperature, and gas pressures.[4]

  • Selected Ion: The protonated molecular ion [M+H]+ is selected for monitoring.

Visualizing the Workflow and Decision Logic

To further clarify the processes and aid in decision-making, the following diagrams illustrate the experimental workflows and the logical considerations when choosing between HPLC-UV and LC-MS.

experimental_workflow cluster_hplcuv HPLC-UV Workflow cluster_lcms LC-MS Workflow sp_uv Sample Preparation (e.g., SPE) hplc_uv HPLC Separation (Isocratic/Gradient) sp_uv->hplc_uv uv_det UV Detection hplc_uv->uv_det data_uv Data Analysis (Chromatogram) uv_det->data_uv sp_ms Sample Preparation (e.g., Extraction, Derivatization) lc_ms LC Separation (Gradient Elution) sp_ms->lc_ms ms_det Mass Spectrometry (Ionization, Mass Analysis) lc_ms->ms_det data_ms Data Analysis (Mass Spectrum, MRM) ms_det->data_ms

A side-by-side comparison of the experimental workflows for HPLC-UV and LC-MS analysis.

decision_logic start Analytical Goal for Nitroaniline Detection sensitivity High Sensitivity & Selectivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No lcms Select LC-MS sensitivity->lcms Yes structure Structural Confirmation Needed? matrix->structure No matrix->lcms Yes cost Routine QC & Cost-Effectiveness Priority? structure->cost No structure->lcms Yes cost->lcms No, prioritize performance hplcuv Select HPLC-UV cost->hplcuv Yes

A decision tree to guide the selection between HPLC-UV and LC-MS based on experimental needs.

References

Comparative Guide to the Cytotoxic Effects of N-Substituted 2-Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted 2-nitroaniline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, particularly their cytotoxic effects against cancer cells. This guide provides an objective comparison of the performance of various N-substituted 2-nitroaniline derivatives, supported by experimental data, to aid in drug discovery and development. A key feature of these compounds is the presence of a nitro group, which can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to selective cytotoxicity.

Comparative Anticancer Activity

The cytotoxic efficacy of N-substituted 2-nitroaniline derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the diverse potency of these compounds, with activities ranging from nanomolar to micromolar concentrations. The nature of the N-substituent has been shown to significantly influence the anticancer activity.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1160.0059[1]
1b 4-(Dimethylamino)phenylHCT1168.7[1]
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1][2]
3a Pyrimidine derivativeMer Kinase0.0185[1]
3b Pyrimidine derivativec-Met Kinase0.0336[1]
4a p-ToluidinoHeLa0.03-0.043
4b p-ToluidinoA5490.03-0.043
4c p-ToluidinoHT-290.03-0.043
5a p-EthylanilinoHeLa0.16-0.24
5b p-EthylanilinoA5490.16-0.24
5c p-EthylanilinoHT-290.16-0.24
6a 3',4'-DimethylanilinoHeLa0.067-0.16
6b 3',4'-DimethylanilinoA5490.067-0.16
6c 3',4'-DimethylanilinoHT-290.067-0.16

Experimental Protocols

Determination of Cytotoxicity using MTT Assay

The cytotoxic effects of N-substituted 2-nitroaniline derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted 2-nitroaniline derivatives and incubated for another 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of N-substituted 2-nitroaniline derivatives are often linked to their ability to be activated under hypoxic conditions, a state of low oxygen characteristic of solid tumors. This selective activation is a key mechanism for their targeted anticancer activity.

Bioreductive Activation under Hypoxia

Under hypoxic conditions, the nitro group of the 2-nitroaniline derivatives can be reduced by cellular nitroreductases. This reduction leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can induce cell death. This process is often linked to the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, which is activated under low oxygen conditions and upregulates the expression of various genes, including some nitroreductases.

Bioreductive_Activation Hypoxia Hypoxia (<5% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nitroreductases Nitroreductase Expression HIF1a->Nitroreductases Upregulates Compound N-substituted 2-nitroaniline derivative Nitroreductases->Compound Reduces ReactiveSpecies Reactive Cytotoxic Species Compound->ReactiveSpecies Forms CellDeath Cell Death ReactiveSpecies->CellDeath Induces

Bioreductive activation of 2-nitroaniline derivatives under hypoxic conditions.
Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxic effects of these compounds involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution Series Treatment Treatment with Derivatives CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Addition & Incubation (4h) Incubation->MTT Solubilization Formazan Solubilization (DMSO) MTT->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

General experimental workflow for determining cytotoxicity using the MTT assay.
Potential Involvement of the Nrf2 Pathway

The cytotoxic mechanism of nitroaromatic compounds may also involve the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Exposure to reactive species generated from the bioreduction of 2-nitroaniline derivatives can lead to oxidative stress, which in turn can activate the Nrf2 pathway as a cellular defense mechanism. However, sustained activation or dysregulation of this pathway can also contribute to cytotoxicity.

Nrf2_Pathway Compound N-substituted 2-nitroaniline derivative ROS Reactive Oxygen Species (Oxidative Stress) Compound->ROS Generates Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociates CellResponse Cellular Response (Survival or Death) ROS->CellResponse Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to GeneExpression Antioxidant & Detoxification Gene Expression ARE->GeneExpression Induces GeneExpression->CellResponse

Potential involvement of the Nrf2 signaling pathway in the cellular response.

References

N-Substituted 2-Nitroanilines: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the exploration of novel antimicrobial agents is a critical endeavor. Among the promising candidates, N-substituted 2-nitroaniline compounds have demonstrated significant potential in combating a range of bacterial and fungal pathogens. This guide provides an objective comparison of their antimicrobial performance, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these compounds.

The antimicrobial efficacy of N-substituted 2-nitroaniline derivatives is attributed to their unique chemical structure. The presence of the nitro group, an electron-withdrawing moiety, is often crucial to their mechanism of action.[1] It is widely accepted that the nitro group can be bioreductively activated within microbial cells, leading to the formation of toxic intermediates such as nitroso and superoxide species.[2][3] These reactive species can subsequently bind to and damage vital cellular macromolecules, including DNA, ultimately resulting in cell death.[2]

Comparative Antimicrobial Potency

The antimicrobial activity of various N-substituted 2-nitroaniline derivatives has been quantitatively assessed using the Minimum Inhibitory Concentration (MIC) method. The MIC value represents the lowest concentration of a compound that completely inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values for a selection of these compounds against various bacterial and fungal strains, providing a clear comparison of their efficacy.

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
1a 4-MethylphenylStaphylococcus aureus100 - 400[4]
1b 4-(Dimethylamino)phenylEscherichia coli100 - 400[4]
2a 2,4-DinitrophenylPseudomonas aeruginosa30 (as µM)[2]
2b Pyrimidine derivativeCandida albicans25 - 100[4]
3a Benzothiazole derivativePseudomonas aeruginosa50 - 100[2][5]
3b Quinoxaline derivativeEscherichia coli8[6]
3c Quinoxaline derivativeBacillus subtilis16[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial susceptibility of microorganisms to a given compound. The following is a detailed protocol for the broth microdilution method, a common technique used in these evaluations.[1]

1. Preparation of Inoculum:

  • A standardized inoculum of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth for bacteria.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

2. Serial Dilution:

  • The N-substituted 2-nitroaniline compounds are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

3. Inoculation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

4. Incubation:

  • The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for nitroaromatic antimicrobial drugs and a typical experimental workflow for evaluating their activity.

G cluster_cell Microbial Cell Nitro_Compound Nitroaromatic Compound (R-NO2) Reduction Enzymatic Reduction Nitro_Compound->Reduction Reactive_Intermediates Reactive Nitroso & Superoxide Species (R-NO, O2-) Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroaromatic antimicrobial compounds.

G Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of Test Compounds Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (18-24h, 37°C) Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

References

comparative analysis of online vs offline SPE for aniline extraction

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of online versus offline Solid-Phase Extraction (SPE) is essential for researchers, scientists, and drug development professionals seeking to optimize aniline extraction protocols. The choice between these two methodologies hinges on factors such as required sensitivity, sample throughput, matrix complexity, and available resources. Online SPE offers full automation and higher throughput, while offline SPE provides greater flexibility for method development and handling complex matrices.

Core Principles: Online vs. Offline SPE

Solid-Phase Extraction is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. The primary distinction between online and offline SPE lies in the integration with the analytical instrument.

  • Offline SPE is a discrete, often manual, process. The steps—sorbent conditioning, sample loading, washing away interferences, and eluting the analyte—are performed separately from the analysis. The collected eluate is then manually or via an autosampler injected into an instrument like an HPLC or GC. This separation of steps allows for greater flexibility but increases the potential for sample loss and contamination.[1][2]

  • Online SPE integrates the extraction process directly with the analytical system. The sample is automatically loaded onto an SPE cartridge, washed, and then the retained analytes are eluted directly into the mobile phase stream of the analytical instrument (e.g., LC-MS/MS) using a switching valve.[3] This approach eliminates manual intervention, reduces the risk of error and contamination, and allows for the analysis of the entire extracted sample, often leading to higher sensitivity.[1][3][4]

Performance Comparison

The selection of an SPE method is often dictated by its performance characteristics. The following table summarizes key quantitative metrics for online and offline SPE based on experimental data for aniline and related aromatic amines.

Performance MetricOnline SPEOffline SPEKey Considerations
Recovery >95% to 108%[4][5]81% to 104.4%[6][7]Recovery is highly dependent on the choice of sorbent material for both methods. For online SPE, a divinylbenzene polymer-based cartridge showed >95% efficiency for aniline, while other phases performed poorly.[4] For offline SPE, strong cation exchange (SCX) cartridges have shown high recovery for polar aromatic amines.[8]
Limit of Detection (LOD) / Quantitation (LOQ) LOD: 0.1 - 0.5 µg/L[4][5][9]LOQ: ~3.0 µg/L[7] LOD: 0.6 µg/L[10]Online SPE generally achieves lower detection limits because the entire extracted sample is transferred to the analytical column, whereas offline methods typically inject only an aliquot of the final extract.[1][3]
Precision (RSD %) ≤ 0.3%[4][5]3.1% - 8.6%[7]The full automation of online SPE minimizes variability, leading to superior precision compared to the more manual offline approach.[4]
Analysis Time / Throughput High Throughput (e.g., 15-30 min per sample)[5]Lower Throughput (manual steps are time-consuming)[1]Online systems are ideal for large-scale studies due to their speed and automation.[11] Offline SPE is the bottleneck in many analytical procedures.[1]
Automation & Labor Fully automated, minimal operator intervention.[4]Labor-intensive, requires significant manual handling.Automation reduces the chance of human error and frees up personnel.[4]
Risk of Contamination / Sample Loss Low; closed, automated system.[1]High; multiple manual transfer and solvent evaporation steps.[1]Manual handling in offline SPE, especially during solvent evaporation and reconstitution, increases the risk of analyte loss and exposure to contaminants.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for both SPE techniques for aniline extraction from aqueous samples.

Offline Solid-Phase Extraction Protocol

This method involves several discrete manual steps.

  • Sorbent Conditioning: An SPE cartridge (e.g., a strong cation exchange or a polymeric reversed-phase cartridge) is conditioned by passing a specific volume of methanol followed by deionized water or a buffer to activate the sorbent.

  • Sample Loading: The aqueous sample, with its pH adjusted (typically to around 8 for aniline), is passed through the conditioned cartridge at a controlled flow rate.[10] Aniline partitions from the sample matrix and is retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a mild organic/aqueous mixture) to remove co-adsorbed matrix interferences without eluting the aniline.

  • Elution: A strong organic solvent (e.g., acetonitrile or methanol, often acidified or basified) is passed through the cartridge to desorb the aniline.[6]

  • Post-Elution Processing: The collected eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument.

  • Analysis: An aliquot of the reconstituted sample is injected into the HPLC or GC for quantification.[1]

Online Solid-Phase Extraction Protocol

This method is fully automated and integrated into the LC system.

  • System Configuration: An SPE cartridge (e.g., Dionex SolEx HRP) is placed in the flow path of an HPLC system, controlled by a high-pressure switching valve.[4]

  • Sample Injection & Loading: The aqueous sample is injected via an autosampler into a loading pump stream that carries it through the SPE cartridge. The aniline is retained on the sorbent while the sample matrix is directed to waste.

  • Washing (Optional but Recommended): A washing solution can be pumped through the cartridge to remove interferences, with the effluent directed to waste.

  • Elution and Analysis: The switching valve is actuated, redirecting the flow of the analytical mobile phase from the HPLC pump through the SPE cartridge. This elutes the trapped aniline directly onto the analytical column for separation and subsequent detection (e.g., by MS/MS or DAD). The entire eluted sample is analyzed.[3]

  • Reconditioning: The valve switches back, and the SPE cartridge is automatically re-equilibrated with the loading solvent in preparation for the next sample.

Workflow Visualization

The logical flow of each process can be visualized to better understand the operational differences.

Offline_SPE_Workflow cluster_manual Manual/Semi-Automated Steps cluster_analysis Analytical Instrument Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Elute 4. Elute Aniline Wash->Elute Process 5. Evaporate & Reconstitute Elute->Process Inject 6. Inject Aliquot Process->Inject Analyze Analyze (HPLC/GC) Inject->Analyze

Caption: The multi-step, manual workflow of offline SPE.

Online_SPE_Workflow cluster_automated Fully Automated LC System Inject 1. Inject Sample Load_Wash 2. Load & Wash (via Loading Pump) Inject->Load_Wash Valve 3. Valve Switch: Elute to Column Load_Wash->Valve Waste Waste Load_Wash->Waste Matrix Valve->Inject Ready for next sample Analyze 4. Analyze (LC-MS/MS) Valve->Analyze Recondition 5. Recondition Cartridge Analyze->Recondition

Caption: The integrated and automated workflow of online SPE.

Conclusion

Both online and offline SPE are effective for aniline extraction, but their suitability depends on the specific analytical objective.

Online SPE is the superior choice for high-throughput applications, such as clinical trials or large-scale environmental monitoring, where speed, precision, and high sensitivity are paramount.[11] Its automated nature minimizes labor costs and reduces the potential for human error, leading to highly reproducible results.[4]

Offline SPE , in contrast, offers greater flexibility and is often more practical for laboratories with lower sample loads or those analyzing highly complex and varied sample matrices that might require extensive method development or could clog an online system.[2][11] While more labor-intensive and prone to variability, its lower initial cost and adaptability make it a valuable tool for research and non-routine analyses.

References

performance comparison of different HPLC columns for aniline separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of aniline, a foundational chemical in the synthesis of numerous pharmaceuticals, dyes, and polymers, is critical for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a preferred method for this analysis, with the choice of column being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of various HPLC columns for aniline separation, supported by experimental data and detailed protocols.

Performance Comparison of HPLC Columns for Aniline Separation

The selection of an appropriate HPLC column is crucial for developing a robust and efficient method for aniline analysis. Reversed-phase chromatography is the most common technique, with C18, C8, and C4 columns being frequently employed. The choice among these and other column types depends on the specific requirements of the separation, including the desired retention time, resolution from other compounds, and peak shape.

Column TypeStationary PhaseAnalyte(s)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Observations
C18 OctadecylsilaneAniline and N-methylanilineAcetonitrile:Water (70:30 v/v)0.730Aniline: 4.94Good resolution between aniline and N-methylaniline.[1]
C18 OctadecylsilaneAniline and substituted anilinesMethanol:Water (60:40 v/v)1.030-A common starting point for method development for aniline and its derivatives.[2][3]
C8 OctylsilaneAniline and its degradation productsMethanol:Acetate Buffer (10 mM, pH 5) (60:40 v/v)1.0--Investigated for the separation of aniline and related compounds.[4]
C4 ButylsilaneAniline and its degradation productsMethanol:Acetate Buffer (10 mM, pH 5) (60:40 v/v)1.0--Reported to provide the best chromatographic results in a comparative study.[4]

Note: The performance data presented is collated from various studies. A direct comparison is best made under identical experimental conditions.

Key Considerations for Column Selection:

  • C18 Columns: These columns have a long alkyl chain, leading to strong hydrophobic interactions and typically longer retention times for non-polar compounds like aniline.[5] They are a versatile and common first choice for separating aromatic amines.[2][3]

  • C8 Columns: With a shorter alkyl chain than C18, C8 columns offer less hydrophobic retention, resulting in shorter analysis times.[5] This can be advantageous for rapid screening or when analyzing less complex samples.

  • C4 Columns: These columns have the shortest alkyl chain among the three, providing the least hydrophobic retention. In one study, a C4 column offered the best separation for aniline and its degradation products, suggesting that for certain sample matrices, lower retention can lead to better overall chromatographic performance.[4]

  • Phenyl Columns: These columns provide alternative selectivity through π-π interactions with the aromatic ring of aniline, which can be beneficial for separating isomers or closely related aromatic compounds.

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting separation methods. Below are protocols from studies on aniline separation using different HPLC columns.

Protocol 1: Separation of Aniline and N-methylaniline on a C18 Column[1]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase silica-C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 190 nm.

  • Injection Volume: 10 µL.

Protocol 2: General Method for Substituted Aniline Analysis on a C18 Column[2][3]
  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of methanol and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Protocol 3: Comparative Analysis of Aniline and its Degradation Products[4]
  • Instrumentation: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array detector (PDA).

  • Columns Tested: C18, C8, and C4.

  • Optimal Mobile Phase (with C4 column): A mixture of methanol and acetate buffer (10 mM, pH 5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Temperature Range Investigated: 10–50 °C.

Experimental Workflow for HPLC Analysis of Aniline

The following diagram illustrates a typical workflow for the HPLC analysis of aniline, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Standard Preparation E Sample Injection A->E B Sample Preparation B->E C Mobile Phase Preparation D Column Equilibration C->D D->E F Chromatographic Separation E->F G UV/PDA Detection F->G H Chromatogram Generation G->H I Peak Integration and Identification H->I J Quantification I->J

Caption: A logical workflow for the HPLC analysis of aniline samples.

References

Confirming the Identity of N,N-Dimethyl-2-nitroaniline: A Comparative Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a compound's identity is a critical checkpoint. Regulatory bodies and scientific rigor demand orthogonal methods—distinct analytical techniques that measure the same property through different physical principles—to ensure the structural integrity of a synthesized molecule. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier Transform Infrared (FT-IR) Spectroscopy, for the definitive identification of N,N-Dimethyl-2-nitroaniline. Mass Spectrometry (MS) is also presented as a complementary technique for molecular weight confirmation.

Data Presentation: A Comparative Spectral Analysis

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These values serve as a reference for researchers to compare against their experimental findings.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
Aromatic Protons7.75 - 7.05Multiplet4HAr-H
Methyl Protons2.65Singlet6H-N(CH₃)₂
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Aromatic Carbons148.8, 133.5, 126.5, 125.0, 118.9Ar-C
Methyl Carbon43.6-N(CH₃)₂

Table 2: FT-IR and Mass Spectrometry Data for this compound

Analytical Technique Key Observations Interpretation
FT-IR (KBr Pellet) ~1520 cm⁻¹, ~1350 cm⁻¹Asymmetric and symmetric NO₂ stretching
~2930 cm⁻¹C-H stretching of methyl groups
~1600, 1480 cm⁻¹Aromatic C=C stretching
~1260 cm⁻¹C-N stretching
Mass Spectrometry (EI) Molecular Ion [M]⁺ at m/z 166Corresponds to the molecular weight of this compound (C₈H₁₀N₂O₂)
Major fragments at m/z 150, 120, 92Fragmentation pattern characteristic of the molecule

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Spectral Width: -2 to 12 ppm

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Spectral Width: 0 to 200 ppm

  • Relaxation Delay: 2 seconds

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the identity of this compound using orthogonal analytical techniques.

Workflow for Identity Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_primary Primary Identification cluster_orthogonal Orthogonal Confirmation cluster_complementary Complementary Analysis cluster_conclusion Conclusion Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry Synthesis->MS Molecular Weight Verification FTIR FT-IR Spectroscopy NMR->FTIR Functional Group Confirmation Confirmed Identity Confirmed FTIR->Confirmed MS->Confirmed

Caption: Workflow for confirming the identity of this compound.

Decision Pathway for Analytical Technique Selection Start Start: Unknown Sample NMR Perform NMR Spectroscopy Start->NMR FTIR Perform FT-IR Spectroscopy NMR->FTIR MS Perform Mass Spectrometry FTIR->MS Compare Compare Data to Reference Spectra MS->Compare Match Data Matches? Compare->Match Confirmed Identity Confirmed Match->Confirmed Yes Further Further Investigation Required Match->Further No

Caption: Decision pathway for selecting and evaluating analytical techniques.

A Comparative Guide to the Quantitative Analysis of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitroaniline isomers is critical for various applications, from environmental monitoring to pharmaceutical quality control. This guide provides a comprehensive comparison of the quantitative performance of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), and UV-Visible Spectrophotometry. The information presented is supported by experimental data to facilitate an objective evaluation and selection of the most suitable method for specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method for the determination of nitroaniline isomers is a critical decision that depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables summarize the quantitative performance of HPLC-UV, GC-NPD, and Spectrophotometry for the analysis of ortho-, meta-, and para-nitroaniline.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Performance Metrico-Nitroanilinem-Nitroanilinep-NitroanilineSample Matrix
Limit of Detection (LOD) 0.1 - 0.2 µg/L[1]0.1 - 0.2 µg/L[1]0.1 - 0.2 µg/L[1]Tap and Pond Water[1]
Limit of Quantification (LOQ) 2.0 x 10⁻⁹ M2.0 x 10⁻⁹ M4.5 x 10⁻⁹ MWastewater[2]
Linearity (Range) 1 - 100 µg/L1 - 100 µg/L1 - 100 µg/LTap and Pond Water[1]
Linearity (Correlation Coefficient, r) > 0.9999[1]> 0.9999[1]> 0.9999[1]Tap and Pond Water[1]
Accuracy (% Recovery) 98 - 108%98 - 108%98 - 108%Spiked Tap and Pond Water[1]
Precision (% RSD) ≤ 0.3%≤ 0.3%≤ 0.3%Spiked Water Samples[1]

Table 2: Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) - EPA Method 8131

Performance Metrico-Nitroanilinem-Nitroanilinep-NitroanilineSample Matrix
Method Detection Limit (MDL) See Table 1 in source[3]See Table 1 in source[3]See Table 1 in source[3]Reagent Water[3]
Estimated Quantitation Limit (EQL) See Table 2 in source[3]See Table 2 in source[3]See Table 2 in source[3]Groundwater, Soil/Sediment[3]
Linearity (Range) 3 x MDL to 300 x MDL3 x MDL to 300 x MDL3 x MDL to 300 x MDLReagent Water[3]
Accuracy (% Recovery) See Table 3 in source[3]See Table 3 in source[3]See Table 3 in source[3]Spiked Wastewater[3]
Precision (% RSD) < 10% for manual injections< 10% for manual injections< 10% for manual injectionsGeneral guidance[3]

Table 3: UV-Visible Spectrophotometry with Cloud Point Extraction

Performance Metrico-Nitroanilinem-Nitroanilinep-NitroanilineSample Matrix
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.06 µg/mLSynthetic and Real Samples
Linearity (Range) 0.1 - 15.0 µg/mL0.2 - 20.0 µg/mL0.1 - 17.0 µg/mLSynthetic Samples
Accuracy (% Recovery) Not explicitly stated95.98% (in binary mixture)98.78% (in binary mixture)Tap Water
Precision Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a method for the simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewater.[2]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB cartridge with methanol followed by water.

    • Pass 500 mL of the wastewater sample through the conditioned cartridge.

    • Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water.

    • Elute the analytes from the cartridge with a mixture of methanol and acetic acid.

  • Chromatographic Conditions:

    • Column: Agilent TC-C18 (or equivalent)

    • Mobile Phase: Acetonitrile/water (30/70, v/v), isocratic elution

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 225 nm

    • Injection Volume: Not specified

Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) - EPA Method 8131

This protocol is a summary of the EPA Method 8131 for the analysis of aniline and its derivatives in environmental samples.[3]

  • Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):

    • Adjust the pH of a 1 L water sample to >11 with sodium hydroxide.

    • Extract the sample with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extractor (Method 3520).

    • Dry the extract and concentrate it to a final volume of 1 mL.

  • Gas Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID fused-silica capillary column coated with SE-54 (or equivalent)

    • Injector Temperature: Not specified

    • Oven Temperature Program: Not specified (isothermal or programmed conditions may be used)

    • Carrier Gas: Helium

    • Detector: Nitrogen-Phosphorus Detector (NPD)

    • Injection Volume: 1-2 µL

UV-Visible Spectrophotometry with Cloud Point Extraction

This protocol describes the simultaneous determination of nitroaniline isomers after preconcentration using cloud point extraction.

  • Sample Preparation (Cloud Point Extraction):

    • To a sample solution containing the nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100.

    • Adjust the pH of the solution to 7.0.

    • Heat the mixture in a water bath at 75°C for 20 minutes to induce clouding.

    • Centrifuge the mixture to separate the surfactant-rich phase.

    • Dissolve the surfactant-rich phase in a suitable solvent for analysis.

  • Spectrophotometric Measurement:

    • Record the absorption spectra of the resulting solution in the 200-500 nm range.

    • Use multivariate calibration methods, such as partial least squares (PLS), for the simultaneous quantification of the isomers due to spectral overlap.

Experimental Workflow Visualization

To provide a clear overview of the analytical process, the following diagram illustrates a general experimental workflow for the analysis of nitroaniline isomers.

Experimental Workflow for Nitroaniline Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis SampleCollection Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE, CPE) SampleCollection->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration HPLC HPLC-UV Concentration->HPLC Reconstituted Sample GC GC-NPD Concentration->GC Final Extract Spectro Spectrophotometry Concentration->Spectro Preconcentrated Sample Qualitative Qualitative Analysis (Peak Identification) HPLC->Qualitative GC->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Spectro->Quantitative Qualitative->Quantitative Reporting Reporting Quantitative->Reporting

References

Safety Operating Guide

N,N-Dimethyl-2-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of N,N-Dimethyl-2-nitroaniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is classified as hazardous and requires strict adherence to disposal protocols. The following guide provides detailed procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective suit.[1] In areas with inadequate ventilation or when dealing with dust, a NIOSH-approved respirator is necessary.[1] Emergency eyewash stations and safety showers should be readily accessible.[2]

Waste Identification and Classification

This compound must be managed as hazardous waste from the point of generation to its final disposal.[3] It is crucial to never dispose of this chemical in the regular trash or down the drain.[3] The substance is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5] It is also recognized as being harmful to aquatic life with long-lasting effects.[5]

Identifier Value
UN Number 1661
Hazard Class 6.1 (Toxic)
GHS Hazard Statements H301, H311, H331, H373, H412

Step-by-Step Disposal Procedure

1. Waste Collection and Containerization:

  • Container Selection: Use a dedicated, chemically compatible container with a secure, leak-proof lid for collecting this compound waste.[3] The container must be in good condition and free from damage.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and pictograms indicating its hazards (e.g., "Toxic," "Environmental Hazard").[3]

2. Waste Storage:

  • Segregation: Store the hazardous waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][6]

  • Containment: Ensure the storage area has secondary containment to manage any potential leaks or spills.

3. Spill and Emergency Procedures:

  • Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the affected area.[7]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][7]

  • Cleanup: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[3] Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for disposal.[7]

  • Decontamination: After the spill has been cleaned up, decontaminate the area with a suitable solvent and wash the area thoroughly.[7]

4. Final Disposal:

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.[1] This is the recommended and most compliant method of disposal.

  • Incineration: An alternative is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][8] This should only be performed by a licensed facility.

5. Empty Container Disposal:

  • Decontamination: Do not treat empty containers as regular trash.[3] To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone, methanol).[3]

  • Rinsate Collection: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.[3]

  • Final Disposal of Container: Once properly decontaminated, the container can be disposed of as non-hazardous waste. It is good practice to deface the label before disposal.[3]

Disposal Workflow

cluster_0 Preparation cluster_1 Containment cluster_2 Disposal Path cluster_3 Empty Container A Wear Appropriate PPE B Identify Waste as Hazardous A->B C Use Labeled, Compatible Container B->C D Store in a Segregated, Ventilated Area C->D H Triple-Rinse with Solvent C->H For Empty Containers E Arrange for Licensed Hazardous Waste Contractor D->E F Transport to Approved Facility E->F G Final Disposal (e.g., Incineration) F->G I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container H->J I->E

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling N,N-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling N,N-Dimethyl-2-nitroaniline. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are fundamental to minimizing exposure risks. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.[1]EN 166, 29 CFR 1910.133[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] Impervious protective clothing or lab coat to prevent skin contact.[2][3]Consult glove manufacturer data for specific breakthrough times and material compatibility.[2]
Respiratory Protection For weighing and handling that may generate dust: A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][4]Use in a chemical fume hood is the preferred engineering control.[1][2] A respirator is recommended when working outside of a fume hood or if irritation is experienced.[1]
Foot Protection Closed-toe shoes.[1]General laboratory practice.

Operational Plan: Safe Handling of this compound

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Incompatible Materials: Keep the substance away from strong oxidizing agents and acids.[1][6]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1][2] The recommended storage temperature is typically between 15–25°C.[1]

2. Pre-Handling Procedures:

  • Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.[2]

  • Glove Inspection: Inspect gloves for any signs of degradation or puncture before use.[6]

3. Handling the Chemical:

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2]

  • Avoid Inhalation: Do not breathe dust or vapors.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][3] Wash hands thoroughly after handling.[2][3]

4. Spill Management:

  • Minor Spills (Solid): For small solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during this process.[1]

  • Minor Spills (Liquid): For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and follow emergency procedures.

Disposal Plan: Waste Management for this compound

Contaminated materials and waste must be handled as hazardous waste.

1. Waste Collection:

  • Collect all waste material, including any unused this compound and contaminated absorbent materials, in a suitable, clearly labeled, and sealed container.[2]

2. Disposal of Contaminated PPE:

  • Used gloves, disposable lab coats, and any other contaminated PPE should be collected in a designated hazardous waste container.[2]

3. Final Disposal:

  • Dispose of all waste materials through an approved hazardous waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Waste Disposal prep1 Review SDS prep2 Ensure Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Handle in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 spill Spill Occurs handle2->spill Potential clean1 Decontaminate Work Area handle3->clean1 clean2 Wash Hands Thoroughly clean1->clean2 dispose1 Collect Chemical Waste clean2->dispose1 spill_handle Follow Spill Management Protocol spill->spill_handle spill_handle->clean1 dispose3 Label and Seal Waste Containers dispose1->dispose3 dispose2 Collect Contaminated PPE dispose2->dispose3 dispose4 Dispose via Approved Hazardous Waste Vendor dispose3->dispose4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.